Py-ds-Prp-Osu
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO4S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2,5-dioxocyclopentyl) 3-(pyridin-2-yldisulfanyl)propanoate |
InChI |
InChI=1S/C13H13NO4S2/c15-9-4-5-10(16)13(9)18-12(17)6-8-19-20-11-3-1-2-7-14-11/h1-3,7,13H,4-6,8H2 |
InChI Key |
SXJJSALQDJZYKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1=O)OC(=O)CCSSC2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Identity and Utility of Py-ds-Prp-Osu (SPDP) for Bioconjugation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the chemical crosslinker commonly referred to as Py-ds-Prp-Osu. This guide clarifies that the nomenclature "this compound" is a shorthand for the well-established heterobifunctional crosslinking reagent, SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This document provides an in-depth look at its chemical structure, properties, and detailed protocols for its application in bioconjugation, a critical process in the development of targeted therapeutics and diagnostic agents.
The molecule, this compound, is more formally known as N-Succinimidyl 3-(2-pyridyldithio)propionate. The acronym serves as a descriptive breakdown of its constituent chemical moieties: a pyridyl (Py) group, a disulfide (ds) bond, a propionyl (Prp) linker, and an O-succinimide (Osu) ester, specifically an N-hydroxysuccinimide (NHS) ester. This strategic combination of functional groups makes it a versatile tool for covalently linking molecules, particularly proteins.
Chemical Structure and Properties
The core of this compound's functionality lies in its heterobifunctional nature. It possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester that readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds, and a pyridyl disulfide group that reacts with sulfhydryl (thiol) groups (from cysteine residues) to create a disulfide bond. A key feature of this disulfide bond is its cleavability under reducing conditions, a property that is highly advantageous in drug delivery systems for the controlled release of a payload.
Below is a visual representation of the chemical structure of this compound (SPDP).
Caption: Chemical structure of this compound (SPDP).
A summary of the key quantitative data for this compound (SPDP) is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-Succinimidyl 3-(2-pyridyldithio)propionate | [1][2] |
| Synonyms | SPDP, this compound | [2][3] |
| CAS Number | 68181-17-9 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O₄S₂ | |
| Molecular Weight | 312.36 g/mol | [2] |
| Appearance | White to light yellow solid | [2][3] |
| Purity | >90% - ≥95% | [2] |
| Spacer Arm Length | 6.8 Å | [2] |
| Melting Point | 84-86 °C | [2] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Pyridyl disulfide | [2] |
| Target Moieties | Primary amines (-NH₂), Sulfhydryls (-SH) | [2] |
Experimental Protocols
The utility of this compound (SPDP) is best demonstrated through its application in bioconjugation. Below are detailed methodologies for a typical protein-protein crosslinking experiment.
Materials
-
SPDP (this compound)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein A (containing primary amines, e.g., IgG)
-
Protein B (containing a free sulfhydryl group, or to be modified to contain one)
-
Phosphate Buffered Saline (PBS) with EDTA (PBS-EDTA): 100mM sodium phosphate, 150mM NaCl, 1mM EDTA, pH 7.5
-
Dithiothreitol (DTT)
-
Acetate Buffer: 100mM sodium acetate, 100mM NaCl, pH 4.5
-
Desalting columns
Protocol 1: Modification of a Protein with SPDP (Introduction of a Pyridyl Disulfide Moiety)
This protocol describes the reaction of SPDP with a protein containing primary amines to introduce a thiol-reactive pyridyl disulfide group.
-
Preparation of SPDP solution: Equilibrate the vial of SPDP to room temperature before opening. Prepare a 20mM solution of SPDP by dissolving 2mg in 320µL of DMSO or DMF.[4]
-
Protein Preparation: Dissolve the protein to be modified (e.g., IgG) in PBS-EDTA at a concentration of 2-5 mg/mL.[4]
-
Reaction: Add a 20-fold molar excess of the 20mM SPDP solution to the protein solution. For example, add 25µL of 20mM SPDP to 1mL of a 2-5 mg/mL protein solution.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[4]
-
Purification: Remove excess, non-reacted SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with PBS-EDTA.[4]
-
(Optional) Quantification of Modification: The degree of SPDP incorporation can be determined by measuring the release of pyridine-2-thione upon reduction of the disulfide bond. To do this, a small aliquot of the modified protein is treated with an excess of DTT (e.g., 50mM) in a suitable buffer. The concentration of the released pyridine-2-thione is measured spectrophotometrically by its absorbance at 343 nm (molar extinction coefficient, ε = 8.08 x 10³ M⁻¹cm⁻¹).[4]
Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Protein
This protocol outlines the crosslinking of the pyridyl disulfide-activated protein from Protocol 1 with a second protein that has a free sulfhydryl group.
-
Preparation of Sulfhydryl-Containing Protein: If the second protein does not have an accessible free sulfhydryl group, one can be introduced. If the protein has native disulfide bonds that can be selectively reduced, treat the protein with 50mM DTT in acetate buffer for 30 minutes at room temperature. The acetate buffer at pH 4.5 helps to avoid the reduction of native disulfide bonds.[4] Excess DTT must then be removed using a desalting column equilibrated with PBS-EDTA.[4]
-
Conjugation Reaction: Mix the SPDP-modified protein (from Protocol 1, step 5) with the sulfhydryl-containing protein in a molar ratio of approximately 1:1 to 1:3 (modified protein:sulfhydryl protein).[4]
-
Incubation: Incubate the reaction mixture for 18 hours at room temperature or at 4°C.[4]
-
Purification of the Conjugate: The resulting conjugate can be purified from the unconjugated proteins and any byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.[4][5]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical protein-protein conjugation experiment using this compound (SPDP) where one of the proteins requires modification to introduce a free sulfhydryl group.
References
Deconstructing "Py-ds-Prp-Osu": A Technical Guide to SPDP Crosslinker Chemistry and Platelet-Rich Plasma Preparation
Introduction
The term "Py-ds-Prp-Osu" does not correspond to a recognized chemical compound or biological entity. It appears to be a composite of several distinct scientific terms: "Py-ds" (Pyridyl disulfide), "Prp" (Platelet-Rich Plasma), and "Osu" (O-succinimidyl ester). This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on these components. The guide will focus on N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a crosslinker that embodies the "Py-ds" and "Osu" moieties, and the preparation and purification of Platelet-Rich Plasma (PRP). A hypothetical workflow for the bioconjugation of a molecule to a component of PRP using SPDP will also be presented.
Part 1: The "Py-ds-Osu" Moiety - N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
SPDP is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl (thiol) groups.[1][2][3] The "Osu" component is an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, while the "Py-ds" pyridyl disulfide group reacts with sulfhydryls.[2][4][5] This results in a cleavable disulfide bond, which can be advantageous in applications such as antibody-drug conjugates (ADCs).[1][2]
Synthesis and Availability
SPDP is commercially available from various suppliers.[6][7][8] While its synthesis is documented, for most research and development purposes, utilizing a commercial source ensures high purity and quality. SPDP has limited aqueous solubility and is typically dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.[4][5]
Reaction Mechanism
The conjugation process with SPDP involves two primary reactions:
-
Reaction with Amines: The NHS ester of SPDP reacts with primary amines (e.g., on the surface of a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7-8.[2][5][9]
-
Reaction with Sulfhydryls: The pyridyl disulfide group reacts with a sulfhydryl group to form a new disulfide bond, releasing pyridine-2-thione.[2][5] The release of this byproduct can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[2][9]
Experimental Protocol: Protein Modification with SPDP
This protocol outlines the general steps for modifying a protein with SPDP and conjugating it to a sulfhydryl-containing molecule.
-
Reagent Preparation:
-
Protein Activation with SPDP:
-
Add the SPDP stock solution to the protein solution. The molar ratio of SPDP to protein will need to be optimized for the specific application.
-
Incubate the reaction for 30-60 minutes at room temperature.[9]
-
-
Purification of SPDP-modified Protein:
-
Remove excess, unreacted SPDP using a desalting column or dialysis. This step is crucial to prevent interference in the subsequent conjugation step.
-
-
Conjugation to a Sulfhydryl-containing Molecule:
-
Add the sulfhydryl-containing molecule to the purified SPDP-activated protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from unconjugated proteins and byproducts using size-exclusion chromatography.[10]
-
Part 2: "Prp" - Platelet-Rich Plasma
Platelet-Rich Plasma (PRP) is an autologous concentrate of platelets in a small volume of plasma.[1] It is enriched with various growth factors and cytokines that play a crucial role in tissue healing and regeneration.[11]
Preparation of Platelet-Rich Plasma
PRP is typically prepared by differential centrifugation of whole blood.[12] The double centrifugation method is widely recommended to achieve a higher platelet concentration.[13]
Experimental Protocol: Double Centrifugation Method for PRP Preparation
-
Blood Collection:
-
Collect whole blood via venipuncture into tubes containing an anticoagulant such as Acid Citrate Dextrose (ACD).[12]
-
-
First Centrifugation (Soft Spin):
-
Centrifuge the whole blood at a low speed (e.g., 100-300 x g) for 5-10 minutes.[13] This separates the red blood cells from the plasma and platelets.
-
Carefully transfer the supernatant, which contains the plasma and platelets, to a new sterile tube.
-
-
Second Centrifugation (Hard Spin):
-
Centrifuge the platelet-containing plasma at a higher speed (e.g., 400-750 x g) for 10-17 minutes.[13] This will pellet the platelets at the bottom of the tube.
-
-
PRP Isolation:
-
Remove the upper portion of the supernatant, which is platelet-poor plasma (PPP).
-
Resuspend the platelet pellet in the remaining small volume of plasma to obtain PRP.
-
| Parameter | First Centrifugation (Soft Spin) | Second Centrifugation (Hard Spin) |
| Relative Centrifugal Force (RCF) | 100 - 300 x g | 400 - 750 x g |
| Time | 5 - 10 minutes | 10 - 17 minutes |
| Purpose | Separate red blood cells | Concentrate platelets |
Purification and Characterization of PRP
-
Purification: The centrifugation process itself is the primary method of purification, separating platelets from other blood components.
-
Characterization: The quality of the PRP is determined by the platelet concentration, which should ideally be 3-5 times that of whole blood.[14] Platelet counts can be performed using a hematology analyzer. The concentration of growth factors can be measured using ELISA.
Part 3: Hypothetical Application - Conjugation of a Therapeutic Molecule to a PRP Growth Factor
A potential application combining these technologies could be the targeted delivery of a therapeutic agent by conjugating it to a growth factor present in PRP. This could enhance the therapeutic effect at a site of injury.
Hypothetical Experimental Workflow
This workflow outlines the conjugation of a therapeutic molecule containing a free sulfhydryl group to a growth factor (with primary amines) isolated from PRP.
While "this compound" is not a standard scientific term, its constituent parts represent important tools in biotechnology and regenerative medicine. SPDP is a versatile crosslinker for creating cleavable disulfide bonds between molecules, and PRP is a valuable autologous source of growth factors for promoting tissue repair. Understanding the principles and methodologies of each allows for their innovative application in drug development, diagnostics, and therapeutics. This guide provides the foundational knowledge for researchers and scientists to explore these applications.
References
- 1. nbinno.com [nbinno.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 4. LC-SPDP(琥珀酰亚胺基6-[3(2-吡啶基二硫代)丙酰胺基己酸己酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. SPDP (succinimidyl 3-(2-pyridyldithio)propionate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 7. Succinimidyl 3-(2-Pyridyldithio)Propionate (SPDP) 100 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 8. LC-SPDP (succinimidyl 6-(3(2-pyridyldithio)propionamido)hexanoate) 50 mg | Buy Online [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Platelet-rich plasma - Wikipedia [en.wikipedia.org]
- 12. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Turn down - turn up: a simple and low-cost protocol for preparing platelet-rich plasma | Clinics [elsevier.es]
Py-ds-Prp-Osu stability and storage conditions
As the identifier "Py-ds-Prp-Osu" does not correspond to a standard chemical nomenclature, this guide focuses on the widely used and structurally equivalent heterobifunctional crosslinking agent, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) . The components of the user-provided name directly correlate to the functional moieties of SPDP: a pyridyl-disulfide (Py-ds) group, a propionate (Prp) linker, and an O-succinimidyl ester (Osu) . This document provides a comprehensive overview of the stability and storage conditions for this class of reagents, intended for researchers, scientists, and drug development professionals.
Overview of this compound (SPDP)
SPDP is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl (thiol) groups.[1] It is a valuable tool in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), preparing immunogens, and linking proteins.[2][3] The reagent consists of two primary reactive groups connected by a spacer arm:
-
N-hydroxysuccinimide (NHS) Ester: Reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[4]
-
2-Pyridyldithio Group: Reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a reversible disulfide bond.[4]
The disulfide bond formed is cleavable by reducing agents, which is a key feature for applications requiring the release of a conjugated molecule.[2]
Stability Profile
The stability of this compound is primarily dictated by the chemical stability of its two reactive ends: the NHS ester and the 2-pyridyldithio group. The most critical factor influencing its stability in solution is the susceptibility of the NHS ester to hydrolysis.
NHS Ester Stability
The NHS ester is highly susceptible to hydrolysis in aqueous solutions. This hydrolysis is a competing reaction to the desired conjugation with primary amines and its rate is strongly dependent on pH and temperature.[5]
-
Effect of pH: The rate of hydrolysis increases significantly with increasing pH.[2][4] At a neutral pH, the NHS ester has a half-life of several hours, providing a reasonable window for conjugation. However, as the pH becomes more alkaline, the half-life shortens dramatically.[4][5]
-
Effect of Temperature: Lower temperatures slow down the rate of hydrolysis. Reactions are often performed at room temperature for convenience, but for molecules that are sensitive or when conjugation efficiency is low, performing the reaction at 4°C can help minimize hydrolysis.[5]
Pyridyl Disulfide Stability
The 2-pyridyldithio group is generally stable under non-reducing conditions. Its primary reactivity is a thiol-disulfide exchange with a free sulfhydryl group.
-
Effect of pH: The thiol-disulfide exchange reaction occurs optimally in the pH range of 7 to 8.[2][4]
-
Effect of Reducing Agents: The disulfide bond is intentionally designed to be cleaved by reducing agents like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[6] Therefore, buffers and solutions used for conjugation must be free of such agents until cleavage is desired.[4]
The following table summarizes the key stability data for the NHS ester moiety.
| Parameter | Condition | Half-life of NHS Ester | Citation(s) |
| pH | pH 7.0, 0°C | 4 - 5 hours | [5][7] |
| pH 7.0, Room Temperature | Several hours | [2][4] | |
| pH 8.6, 4°C | 10 minutes | [5][7] | |
| pH 9.0, Room Temperature | < 10 minutes | [2][4] | |
| Solvent | Anhydrous DMSO or DMF | Stable when stored properly | [8] |
| Aqueous Buffers | Prone to hydrolysis | [5] | |
| Additives | Primary amine-containing buffers (e.g., Tris) | Incompatible, reacts with buffer | [5] |
Storage Conditions
Proper storage is critical to maintain the reactivity of solid this compound and its stock solutions.
Solid Reagent
The solid, powdered form of the reagent is sensitive to moisture.[9]
| Condition | Recommendation | Citation(s) |
| Temperature | Store at -20°C for long-term storage. | [1][9][10] |
| Atmosphere | Store under desiccating conditions. Protecting from moisture is critical. | [9][10] |
| Handling | Before opening, allow the vial to equilibrate to room temperature to prevent condensation. | [4][9] |
Stock Solutions
This compound is not readily soluble in water and is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1]
| Condition | Recommendation | Citation(s) |
| Solvent | Use high-quality, anhydrous DMSO or DMF. | [8] |
| Preparation | Prepare solutions immediately before use. | [4] |
| Storage | Storing stock solutions is not recommended due to hydrolysis from trace moisture. | [8] |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization is often necessary for specific applications.
Preparation of Reagent Stock Solution
-
Allow the vial of solid this compound to warm to room temperature before opening.[9]
-
Add anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 20-25 mM).[4][9] For example, dissolve 2 mg of SPDP (MW: 312.36 g/mol ) in 320 µL of DMSO for a 20 mM solution.[4]
Protocol 1: Modification of an Amine-Containing Protein (Protein-NH₂)
This protocol describes the first step of any conjugation: activating a protein with this compound.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-7.5.[4] Ensure the buffer is free of primary amines (e.g., Tris) and reducing agents.[5]
-
Protein Preparation: Dissolve the protein to be modified in the reaction buffer at a concentration of 1-5 mg/mL.[9][11]
-
Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[4][9]
-
Purification: Remove excess, unreacted reagent and byproducts (N-hydroxysuccinimide) using a desalting column or dialysis against the reaction buffer.[4][9] The protein is now "activated" (Protein-S-S-Pyridyl).
Protocol 2: Conjugation of Activated Protein to a Thiol-Containing Protein (Protein-SH)
-
Protein Preparation: Dissolve the thiol-containing protein in a reaction buffer (pH 7-8).[4] If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like DTT first, followed by purification to remove the DTT.[12]
-
Conjugation: Mix the purified, activated protein (Protein-S-S-Pyridyl) from Protocol 1 with the thiol-containing protein.
-
Incubation: Allow the reaction to proceed for several hours (e.g., 8-16 hours) at room temperature or 4°C.[9][11] The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2][4]
-
Purification: Purify the final conjugate from unreacted proteins using an appropriate method, such as size exclusion chromatography.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the two-stage reaction mechanism of this compound (SPDP) for conjugating an amine-containing protein to a thiol-containing protein.
References
- 1. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. nbinno.com [nbinno.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - PL [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. proteochem.com [proteochem.com]
- 10. SPDP crosslinker, Cysteine and primary amine reactive short chain crosslinker (CAS 68181-17-9) | Abcam [abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Pyridyl Disulfide-Propionyl-N-hydroxysuccinimide Ester (Py-ds-Prp-Osu) Reactive Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), which corresponds to the Py-ds-Prp-Osu nomenclature. SPDP is a pivotal reagent in the field of bioconjugation, enabling the linkage of molecules through amine and sulfhydryl-reactive ends. Its unique characteristic of forming a cleavable disulfide bond makes it particularly valuable in drug delivery systems, such as antibody-drug conjugates (ADCs), where controlled release of a therapeutic payload is desired.[1][2]
Core Concepts and Chemical Properties
SPDP contains two primary reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group.
-
N-hydroxysuccinimide (NHS) Ester (the "Osu" moiety): This group reacts specifically with primary and secondary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[3][4] This reaction is most efficient at a pH range of 7 to 9.[3]
-
Pyridyl Disulfide (the "Py-ds" moiety): This group reacts with free sulfhydryl (thiol) groups, like those found in cysteine residues, through a disulfide exchange reaction. This process forms a new disulfide bond and releases pyridine-2-thione, a chromophore that can be quantified spectrophotometrically to monitor the reaction progress.[5][6] The optimal pH for this reaction is between 7 and 8.[3][5]
The propionyl ("Prp") group acts as a spacer between the NHS ester and the disulfide bond. The resulting disulfide linkage is cleavable by reducing agents such as dithiothreitol (DTT) or under the reducing conditions found within cells, which is a key feature for drug release mechanisms.[1][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of SPDP and related reagents.
| Parameter | Value | Conditions | Reference(s) |
| NHS Ester Reaction | |||
| Optimal pH | 7.0 - 9.0 | Amine conjugation | [3] |
| Half-life at pH 7 | Several hours | Hydrolysis | [3][5] |
| Half-life at pH 9 | < 10 minutes | Hydrolysis | [3][5] |
| Pyridyl Disulfide Reaction | |||
| Optimal pH | 7.0 - 8.0 | Sulfhydryl conjugation | [3][5] |
| Pyridine-2-thione Monitoring | |||
| Maximum Absorbance (λmax) | 343 nm | Spectrophotometry | [5] |
| Molar Extinction Coefficient (ε) | 8,080 M⁻¹cm⁻¹ | at 343 nm | [5] |
| Disulfide Bond Cleavage | |||
| Reducing Agent | Dithiothreitol (DTT) | General cleavage | [3][7] |
| DTT Concentration for Cleavage at pH 4.5 | 25 mM | Preserves native protein disulfides | [3][7] |
Experimental Protocols
Protocol 1: Modification of a Protein with SPDP (Introduction of a Pyridyl Disulfide Moiety)
This protocol describes the initial step of reacting a protein's primary amines with SPDP.
Materials:
-
Protein to be modified
-
SPDP reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Desalting column
Procedure:
-
Equilibrate the SPDP reagent to room temperature before opening.
-
Immediately before use, prepare a 20 mM stock solution of SPDP in DMSO or DMF.[5] For example, dissolve 2 mg of SPDP in 320 µL of DMSO.[5]
-
Dissolve the protein to be modified in the Conjugation Buffer at a concentration of 1-5 mg/mL.[8]
-
Add the SPDP stock solution to the protein solution. A 20 to 50-fold molar excess of SPDP to the protein is a common starting point, but this may require optimization.
-
Incubate the reaction for 30-60 minutes at room temperature.[5][8]
-
Remove excess, non-reacted SPDP and the NHS leaving group by passing the reaction mixture through a desalting column equilibrated with the Conjugation Buffer.[5][8]
-
The protein is now modified with pyridyl disulfide groups and can be used for conjugation to a sulfhydryl-containing molecule.
Protocol 2: Conjugation of an SPDP-Modified Protein to a Sulfhydryl-Containing Molecule
This protocol outlines the second stage, where the pyridyl disulfide-activated protein is reacted with a molecule containing a free sulfhydryl group.
Materials:
-
SPDP-modified protein (from Protocol 1)
-
Sulfhydryl-containing molecule (e.g., a second protein, peptide, or drug)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
Procedure:
-
Dissolve the sulfhydryl-containing molecule in the Conjugation Buffer.
-
Mix the SPDP-modified protein with the sulfhydryl-containing molecule. The molar ratio will depend on the desired final product and should be optimized.
-
Incubate the reaction mixture for at least 4 hours at room temperature, or overnight at 4°C.[5]
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[5]
-
The final conjugate can be purified from unconjugated molecules and byproducts using size-exclusion chromatography or other appropriate chromatographic techniques.
Protocol 3: Creation of a Sulfhydryl Group on a Protein using SPDP and a Reducing Agent
If neither of the molecules to be conjugated possesses a free sulfhydryl group, one can be introduced using SPDP followed by reduction.
Materials:
-
SPDP-modified protein (from Protocol 1)
-
Dithiothreitol (DTT)
-
Reduction Buffer: 100 mM sodium acetate, 100 mM NaCl, pH 4.5 (to minimize reduction of native disulfide bonds)
-
Desalting column
Procedure:
-
Following the modification of the protein with SPDP as described in Protocol 1, remove the excess SPDP using a desalting column.
-
To the SPDP-modified protein, add DTT to a final concentration of 25-50 mM.[5][7]
-
Incubate for 30 minutes at room temperature to cleave the disulfide bond and expose a free sulfhydryl group.
-
Immediately remove the excess DTT and the released pyridine-2-thione using a desalting column equilibrated with an appropriate buffer for the subsequent conjugation step.
-
The now sulfhydryl-containing protein is ready to be conjugated to an SPDP-modified molecule or other sulfhydryl-reactive compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of SPDP bioconjugation.
Caption: General experimental workflow for protein-protein conjugation using SPDP.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. njbio.com [njbio.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. covachem.com [covachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for Amine-Reactive Protein Labeling
Topic: Py-ds-Prp-Osu Protocol for Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol and application notes for the labeling of proteins using amine-reactive reagents, exemplified by the N-hydroxysuccinimide (NHS) ester chemistry. While the specific nomenclature "this compound" does not correspond to a commercially standard reagent, the "-Osu" suffix strongly indicates an NHS ester. Such reagents are widely employed for the covalent modification of primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group on proteins.
For the purpose of this guide, we will proceed with the understanding that "this compound" is a pyrene-based NHS ester, a common fluorescent probe used to study protein conformation, interactions, and localization.[1][2] The protocols and principles outlined herein are broadly applicable to a wide range of NHS ester-based labeling reagents.
Principle of NHS Ester-Based Protein Labeling
N-hydroxysuccinimide esters are highly reactive compounds that efficiently form stable amide bonds with primary amines on proteins under mild basic conditions.[3][4][5] The reaction is pH-dependent, with an optimal range of pH 8.3-8.5 to ensure the deprotonation of the target amino groups, making them nucleophilic.[6] At lower pH, the amino groups are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[6]
The general reaction is as follows:
Protein-NH₂ + Reagent-NHS → Protein-NH-CO-Reagent + NHS
Applications in Research and Drug Development
Amine-reactive labeling is a versatile tool with numerous applications, including:
-
Fluorescence Microscopy: Covalently attaching fluorescent dyes to antibodies and other proteins for imaging cellular and tissue targets.
-
Flow Cytometry: Labeling cell surface proteins for identification and quantification.
-
Immunoassays: Preparing labeled antibodies for ELISA, Western blotting, and other immunodetection methods.
-
Protein-Protein Interaction Studies: Using fluorescent probes to monitor conformational changes or proximity through techniques like Fluorescence Resonance Energy Transfer (FRET).[1]
-
Drug Delivery: Conjugating drugs or targeting moieties to protein carriers.
Quantitative Data Summary
The efficiency of protein labeling with NHS esters can be influenced by several factors, including the protein concentration, the molar ratio of the labeling reagent to the protein, the reaction buffer pH, and the incubation time. The following table summarizes typical parameters and expected outcomes for the labeling of a standard IgG antibody.
| Parameter | Recommended Range | Typical Outcome/Consideration |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[7] |
| Molar Excess of NHS Ester | 5 - 20 fold | A higher molar excess increases the degree of labeling (DOL), but may also lead to protein precipitation or loss of function. Optimization is often necessary. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | The buffer must be free of primary amines (e.g., Tris or glycine) which would compete with the protein for the labeling reagent. |
| Reaction pH | 8.3 - 8.5 | Optimal for efficient labeling of primary amines.[6] |
| Incubation Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times can compensate for lower reaction temperatures or pH. |
| Degree of Labeling (DOL) | 2 - 8 | The desired number of label molecules per protein. A higher DOL can lead to signal amplification but also potential self-quenching of fluorescent dyes or compromised protein activity. |
Experimental Protocols
Materials and Reagents
-
Protein to be labeled (e.g., IgG antibody, BSA-free)
-
"this compound" (or other amine-reactive NHS ester)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification Column (e.g., Sephadex G-25 desalting column)
-
Phosphate Buffered Saline (PBS), pH 7.4
Protocol for Protein Labeling with an NHS Ester
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[7]
-
Ensure the protein solution is free of any amine-containing buffers or stabilizers. If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the "this compound" (NHS ester) in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution. A 10-fold molar excess is a good starting point for optimization.
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted labeling reagent and byproducts using a desalting column equilibrated with PBS.
-
Collect the fractions containing the protein, which typically elute first.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the specific absorbance maximum for the pyrene label (typically around 340 nm).
-
Diagrams
Caption: Experimental workflow for protein labeling with an NHS ester.
Caption: Reaction scheme of NHS ester protein labeling and hydrolysis.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. fluidic.com [fluidic.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. abpbio.com [abpbio.com]
Application Notes and Protocols for Py-ds-Prp-Osu Antibody Conjugation
Disclaimer: The following application notes and protocols are based on a hypothetical linker, "Py-ds-Prp-Osu," inferred from its name to contain a pyridine disulfide (Py-ds), a propyl spacer (Prp), and an N-hydroxysuccinimidyl ester (Osu). The data and procedures are representative of similar cleavable linkers used in antibody-drug conjugate (ADC) development and should be adapted and optimized for specific applications.
Application Notes
Introduction
This compound is a heterobifunctional crosslinker designed for the development of cleavable antibody-drug conjugates. Its design incorporates three key chemical moieties: an N-hydroxysuccinimide (Osu) ester for covalent linkage to primary amines (e.g., lysine residues) on the antibody, a propyl (Prp) spacer to provide spatial separation between the antibody and the payload, and a pyridine disulfide (Py-ds) group that introduces a cleavable disulfide bond. This disulfide bond is stable in systemic circulation but can be cleaved by intracellular reducing agents like glutathione, ensuring targeted release of the cytotoxic payload within the target cell.
Mechanism of Action
The conjugation of a cytotoxic drug to an antibody using this compound follows a two-step process. First, the Osu ester of the linker reacts with primary amine groups on the antibody, forming a stable amide bond.[][2] The drug, which is pre-functionalized with a thiol group, is then conjugated to the pyridine disulfide end of the linker via a disulfide exchange reaction. The resulting ADC circulates in the bloodstream, and upon binding to its target antigen on a cancer cell, it is internalized. Inside the cell, the higher concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the linker, releasing the active drug to exert its cytotoxic effect.
Key Features and Applications
-
Amine-Reactive Conjugation: The Osu ester allows for straightforward conjugation to lysine residues on the antibody under mild pH conditions.[2][3]
-
Cleavable Disulfide Linker: The disulfide bond provides a mechanism for controlled intracellular drug release, which can improve the therapeutic window of the ADC by minimizing off-target toxicity.[4]
-
Versatility: This linker is suitable for conjugating a wide range of thiol-containing payloads, including cytotoxic drugs, fluorescent dyes, and other reporter molecules.
-
Application in ADC Development: this compound is designed for the preclinical and clinical development of ADCs for targeted cancer therapy.
Experimental Protocols
1. Antibody Preparation
Prior to conjugation, it is crucial to prepare the antibody in an amine-free buffer to prevent competition with the Osu ester.[5][6]
-
Materials:
-
Antibody (1-10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Dialysis cassette (e.g., Slide-A-Lyzer, 10K MWCO) or desalting columns (e.g., Zeba Spin Desalting Columns).[5]
-
-
Protocol:
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified.[6]
-
Dialyze the antibody against 1X PBS, pH 7.2-7.5, for at least 4 hours at 4°C, with at least two buffer changes. Alternatively, use a desalting column according to the manufacturer's instructions.
-
Determine the final antibody concentration using a spectrophotometer at 280 nm.
-
2. Preparation of this compound Stock Solution
The Osu ester is moisture-sensitive and should be dissolved immediately before use.[3]
-
Materials:
-
This compound linker
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
-
Protocol:
3. Antibody-Linker Conjugation
This protocol is for a molar excess of linker to antibody. The optimal ratio should be determined empirically for each antibody-drug pair.
-
Materials:
-
Prepared antibody in PBS
-
10 mM this compound stock solution
-
-
Protocol:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate to increase the reactivity of the primary amines.[][2]
-
Add a 5-20 fold molar excess of the 10 mM this compound stock solution to the antibody solution while gently vortexing.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing, protected from light.[][2]
-
Remove the unreacted linker by dialysis against 1X PBS, pH 7.2-7.5, or by using a desalting column.
-
4. Drug Conjugation to Antibody-Linker Intermediate
This step involves the disulfide exchange reaction between the thiol-containing drug and the pyridine disulfide group on the antibody-linker intermediate.
-
Materials:
-
Antibody-linker intermediate
-
Thiol-containing drug stock solution (in a compatible solvent)
-
-
Protocol:
-
Add a 2-5 fold molar excess of the thiol-containing drug to the antibody-linker intermediate solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
5. Purification of the Antibody-Drug Conjugate
Purification is necessary to remove excess drug and other reaction byproducts.
-
Methods:
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unreacted components.[]
-
Dialysis: Extensive dialysis against PBS can also be used to remove small molecule impurities.
-
6. Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody can be determined using UV-Vis spectroscopy or mass spectrometry.
-
Purity and Aggregation: SEC can be used to assess the purity of the ADC and the presence of aggregates.
-
In Vitro Stability: The stability of the ADC can be assessed by incubating it in serum and monitoring for drug deconjugation over time.[7]
Data Presentation
Table 1: Representative Quantitative Data for this compound Conjugation
| Parameter | Typical Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugation Efficiency | > 90% | SDS-PAGE, SEC |
| Monomeric Purity | > 95% | Size-Exclusion Chromatography (SEC) |
| In Vitro Serum Stability (7 days) | > 90% intact ADC | ELISA, Mass Spectrometry |
Note: These values are illustrative and will vary depending on the specific antibody, drug, and reaction conditions.
Visualizations
Caption: Experimental workflow for the preparation of an antibody-drug conjugate using this compound.
Caption: Chemical reaction scheme for antibody conjugation with this compound and a thiol-containing drug.
Caption: Signaling pathway for ADC internalization, processing, and intracellular drug release.
References
- 2. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 3. bidmc.org [bidmc.org]
- 4. xcellon.bio [xcellon.bio]
- 5. broadpharm.com [broadpharm.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Hydroxysuccinimide (NHS) Ester Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely used in bioconjugation for covalently linking molecules to proteins, peptides, and other biomolecules.[1][2] This process is fundamental in various fields, including drug development, diagnostics, and proteomics.[1] The reaction involves the formation of a stable amide bond between the NHS ester and a primary aliphatic amine, such as the ε-amino group of a lysine residue on a protein.[3][4]
These application notes provide a comprehensive guide to understanding and performing reactions with NHS esters. While the specific compound "Py-ds-Prp-Osu" was not identified as a standard chemical name in our search, the "-Osu" suffix strongly indicates that it is an N-hydroxysuccinimide ester. Therefore, the principles, calculations, and protocols detailed below are based on the well-established chemistry of NHS esters and should be applicable to "this compound" and other similar reagents.
The following sections will cover the critical aspects of calculating molar excess, detailed experimental protocols for protein labeling, and key reaction parameters to ensure successful conjugation.
Calculating Molar Excess for NHS Ester Reactions
The molar excess of the NHS ester relative to the amount of the amine-containing biomolecule is a critical parameter that influences the degree of labeling (DOL).[5] An insufficient molar excess can lead to low labeling efficiency, while an excessive amount may result in protein precipitation or altered biological activity due to over-labeling.[6] The optimal molar ratio should be empirically determined for each specific protein and application.[3][4]
Formula for Calculating the Mass of NHS Ester:
A general formula to calculate the required weight of the NHS ester for a desired molar excess is as follows:
NHS Ester Weight (mg) = (Molar Excess) × (Biomolecule Weight (mg)) × (NHS Ester Molar Weight (Da)) / (Biomolecule Molar Weight (Da))[7][8]
For example, to label 3 mg of Bovine Serum Albumin (BSA) with a molar weight of 66,500 Da using an NHS ester with a molar weight of 616 Da, and aiming for an 8-fold molar excess, the calculation would be:
NHS Ester Weight (mg) = 8 × 3 mg × 616 Da / 66500 Da = 0.22 mg[7]
Recommended Molar Excess Ratios:
The optimal molar excess can vary depending on the protein concentration, the reactivity of the specific NHS ester, and the desired degree of labeling.[5][7] For dilute protein solutions, a greater molar excess of the NHS ester may be required to achieve the same level of labeling as for more concentrated solutions.[5][9]
| Application/Condition | Recommended Molar Excess (NHS Ester : Protein) | Notes |
| Mono-labeling of Proteins | 5-fold to 10-fold | A good starting point for achieving a low degree of labeling (1-3 labels per protein).[5][7][10] |
| General Antibody Labeling | 15-fold to 20-fold | Often used for robust labeling of antibodies for immunoassays.[4][9] |
| High-Efficiency Labeling | 20-fold or higher | May be necessary for less reactive proteins or when a high degree of labeling is desired.[9] |
| Dilute Protein Solutions (<2 mg/mL) | Higher molar excess may be required | The lower concentration reduces reaction efficiency, necessitating more NHS ester.[5] |
| Peptide Labeling | 100-fold to 1000-fold | Peptides often require a significantly higher molar excess for efficient conjugation.[11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of a protein with an NHS ester.
Reaction Mechanism
The reaction proceeds via nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][12]
Caption: General reaction scheme of an NHS ester with a primary amine on a protein.
Materials and Reagents
-
Protein to be labeled (free of amine-containing stabilizers like Tris or glycine)[3]
-
NHS ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2]
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[7]
-
Quenching Reagent (optional): 1 M Tris-HCl or 1 M glycine, pH 7.4[3]
-
Purification column (e.g., gel filtration/desalting column)[13]
Experimental Workflow
Caption: Experimental workflow for protein labeling with an NHS ester.
Detailed Protocol
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (refer to the formula and table above).
-
While gently vortexing, add the NHS ester solution dropwise to the protein solution.[5]
-
-
Incubate the Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, a quenching reagent such as Tris or glycine can be added to a final concentration of 50-100 mM.[3] This will react with any remaining NHS ester.
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
Key Reaction Parameters
Successful NHS ester conjugations depend on careful control of several parameters. The table below summarizes the most important factors.
| Parameter | Recommended Conditions | Rationale and Notes |
| pH | 8.3 - 8.5 | This pH is a compromise: it is high enough to deprotonate primary amines for reaction but low enough to minimize the rapid hydrolysis of the NHS ester.[7][8] |
| Buffer | Sodium bicarbonate, phosphate, or borate buffers. | Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete in the reaction.[7][14] |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often not readily soluble in aqueous buffers and are prone to hydrolysis. A dry organic solvent is used for the stock solution.[2][7] |
| Temperature | Room temperature or 4°C | Room temperature reactions are faster (1-4 hours), while 4°C can be used for sensitive proteins (overnight incubation).[11][13] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[5][7] |
By carefully considering these factors and following the outlined protocols, researchers can achieve consistent and successful conjugation of NHS esters for a wide range of applications in drug development and life sciences research.
References
- 1. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. mesoscale.com [mesoscale.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fivephoton.com [fivephoton.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Cell Surface Protein Labeling
Topic: Applications of Amine-Reactive, Cleavable Reagents in Cell Surface Labeling
For: Researchers, scientists, and drug development professionals.
Disclaimer: The specific reagent "Py-ds-Prp-Osu" is not found in the scientific literature under this designation. However, the components of the name suggest a functionality that is well-represented by a widely used class of reagents: amine-reactive, cleavable biotinylation agents. This document will focus on a representative and well-documented member of this class, Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-Biotin) , which possesses the likely intended characteristics: a reactive group for amine coupling (O-succinimidyl or Osu), a cleavable disulfide bond (ds), and a spacer arm, often with a biotin moiety for affinity purification.
Introduction
The study of the cell surface proteome, or "surfaceome," is critical for understanding cellular communication, signaling, and for the discovery of novel drug targets and biomarkers.[1][2] Chemical probes that can selectively label proteins on the surface of living cells are invaluable tools in this field. Sulfo-NHS-SS-Biotin is a membrane-impermeable reagent designed to label primary amines (e.g., on lysine residues) of extracellular protein domains.[3][4] Its key features include:
-
Amine Reactivity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts efficiently with primary amines at physiological pH to form stable amide bonds.[5]
-
Membrane Impermeability: The sulfonate group on the NHS ring renders the molecule water-soluble and prevents it from crossing the plasma membrane, ensuring specific labeling of cell surface proteins on intact cells.[4]
-
Cleavable Spacer Arm: A disulfide bond within the spacer arm allows for the cleavage of the biotin tag from the labeled protein using reducing agents like dithiothreitol (DTT).[6][7] This is particularly useful for eluting captured proteins from avidin or streptavidin affinity resins.
-
Biotin Moiety: Biotin exhibits an exceptionally high affinity for avidin and its derivatives (streptavidin, neutravidin), enabling efficient enrichment and purification of labeled proteins.[7]
Applications in Research and Drug Development
The selective labeling and subsequent enrichment of cell surface proteins using reagents like Sulfo-NHS-SS-Biotin have numerous applications:
-
Identification of Novel Drug Targets: By comparing the surface proteomes of healthy versus diseased cells, researchers can identify proteins that are uniquely expressed or overexpressed in a pathological state, presenting potential targets for therapeutic intervention.[2][8]
-
Biomarker Discovery: Proteins shed or differentially expressed on the cell surface can serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[9]
-
Understanding Drug Mechanism of Action: This technique can be used to study how a drug alters the cell surface proteome, providing insights into its mechanism of action and potential off-target effects.
-
Analysis of Protein Trafficking and Internalization: By labeling surface proteins and tracking their fate over time, researchers can study processes like endocytosis and receptor turnover.[10]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for cell surface protein labeling experiments using Sulfo-NHS-SS-Biotin. These values should be optimized for specific cell types and experimental goals.
Table 1: Reagent Preparation and Labeling Conditions
| Parameter | Recommended Range | Notes |
| Sulfo-NHS-SS-Biotin Concentration | 0.25 - 2 mg/mL | Higher concentrations can lead to increased labeling but may also affect cell viability. |
| Cell Density for Labeling | 1 x 10^6 - 25 x 10^6 cells/mL | Higher cell densities are generally more efficient.[4] |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2-8.0 | Buffers containing primary amines (e.g., Tris) will quench the reaction.[3] |
| Incubation Time | 15 - 30 minutes | Longer incubation times do not necessarily increase labeling and may harm cells. |
| Incubation Temperature | 4°C or on ice | Low temperature minimizes membrane transport and protein internalization.[10] |
Table 2: Affinity Purification and Elution
| Parameter | Recommended Conditions | Notes |
| Affinity Resin | Streptavidin or NeutrAvidin agarose | NeutrAvidin often shows lower non-specific binding. |
| Lysis Buffer | RIPA buffer or other non-denaturing lysis buffer with protease inhibitors | The choice of buffer depends on downstream applications. |
| Binding/Incubation Time | 2 - 4 hours or overnight | Overnight incubation at 4°C can increase capture efficiency. |
| Wash Buffer | Lysis buffer with decreasing concentrations of detergent | Extensive washing is crucial to remove non-specifically bound proteins. |
| Elution Buffer (Cleavage) | 50-100 mM DTT in a suitable buffer (e.g., PBS) | Incubation for 30-60 minutes at room temperature is typically sufficient. |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation of Adherent Cells
-
Cell Preparation:
-
Culture cells to 80-90% confluency in an appropriate culture vessel.
-
Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins from the culture medium.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 1 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS, pH 8.0.
-
Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes at 4°C with gentle rocking.
-
-
Quenching and Cell Lysis:
-
Aspirate the biotinylation solution and wash the cells once with a quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to stop the reaction.
-
Wash the cells twice more with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for affinity purification.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Preparation of Affinity Resin:
-
Wash an appropriate amount of streptavidin-agarose beads with lysis buffer to remove any storage solution.
-
-
Binding of Biotinylated Proteins:
-
Add the cleared cell lysate to the washed streptavidin beads.
-
Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the captured proteins, add an elution buffer containing 50-100 mM DTT to the beads.
-
Incubate for 30-60 minutes at room temperature with occasional vortexing.
-
Centrifuge the beads and collect the supernatant containing the eluted cell surface proteins.
-
Diagrams
Caption: Experimental workflow for cell surface protein labeling and enrichment.
Caption: Mechanism of labeling and cleavage for Sulfo-NHS-SS-Biotin.
References
- 1. "Cell Surface Capture" Workflow for Label-Free Quantification of the Cell Surface Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. store.sangon.com [store.sangon.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. apexbt.com [apexbt.com]
- 7. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Quantitative Analysis of Surface Plasma Membrane Proteins of Primary and Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Modification Using Py-ds-Prp-Osu
For Researchers, Scientists, and Drug Development Professionals
Introduction to Py-ds-Prp-Osu
This compound is a heterobifunctional crosslinking reagent designed for the covalent modification of peptides and proteins. The acronym corresponds to its chemical structure: Py ridyl-d is ulfide-Pr op ionyl-O -su ccinimidyl ester. This reagent possesses two distinct reactive groups, enabling a two-step conjugation strategy.
-
N-hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such as the N-terminus of a peptide or the ε-amine of a lysine residue, to form a stable amide bond.
-
Pyridyl Disulfide: This group reacts specifically with free sulfhydryl (thiol) groups, typically from a cysteine residue, to form a disulfide bond. This bond is cleavable under reducing conditions.
The dual reactivity of this compound makes it a versatile tool for various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), the attachment of imaging agents, and the creation of targeted drug delivery systems.[1][2][3] The propionyl group acts as a spacer between the two reactive ends.
Mechanism of Action
The modification of a peptide using this compound is a two-stage process.
Stage 1: Amine Acylation The NHS ester end of this compound reacts with a primary amine on the target peptide (Peptide 1), forming a stable amide linkage. This reaction is pH-dependent, with higher pH values favoring the reaction.[4] By controlling the pH, some selectivity for the N-terminal amine (pKa ≈ 7.6–8.0) over lysine side-chain amines (pKa ≈ 9.3–9.5) can be achieved.[4][5]
Stage 2: Disulfide Exchange The now-modified peptide, which bears a pyridyl disulfide group, can react with a second molecule containing a free sulfhydryl group (e.g., another peptide with a cysteine, a drug molecule, or a carrier protein). This reaction involves a disulfide exchange, forming a new disulfide bond between the two molecules and releasing pyridine-2-thione. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[6]
Caption: Two-stage reaction mechanism of this compound.
Quantitative Data
The efficiency of peptide modification depends on several factors, including pH, temperature, reactant concentrations, and the specific peptide sequence. The following tables provide typical reaction parameters and expected outcomes based on literature for similar crosslinkers.
Table 1: Reaction Conditions for Amine Acylation (Stage 1)
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | pH > 8.5 increases the rate of NHS ester hydrolysis. For N-terminal selectivity, a pH of ~7.0 can be used.[4] |
| Temperature | 4°C - 25°C (Room Temp) | Lower temperatures can minimize side reactions. |
| Molar Ratio | 1:1 to 1:10 (Peptide:Reagent) | Excess reagent can drive the reaction to completion but may lead to multiple modifications if several amines are present. |
| Reaction Time | 30 minutes - 2 hours | Monitor progress by HPLC-MS. |
| Solvent | Amine-free buffers (e.g., PBS, HEPES) | A co-solvent like DMSO may be needed to dissolve the reagent. |
Table 2: Reaction Conditions for Disulfide Exchange (Stage 2)
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 7.5 | Optimal pH for disulfide exchange is 4-5, but physiological pH is also effective.[6][7] |
| Temperature | 25°C (Room Temp) | Reaction is typically rapid at room temperature. |
| Molar Ratio | 1:1 to 1:5 (Activated Peptide:SH-Molecule) | Excess of the thiol-containing molecule can be used. |
| Reaction Time | 1 - 4 hours | Monitor by observing the release of pyridine-2-thione at 343 nm or by HPLC-MS. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) with EDTA | EDTA is recommended to prevent disulfide bond reduction by trace metal ions. |
Experimental Protocols
Protocol 1: Modification of a Peptide with this compound (Stage 1)
This protocol describes the modification of a peptide containing a primary amine with this compound.
Materials:
-
Peptide of interest
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reversed-Phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 5 to 10-fold molar excess of the dissolved this compound to the peptide solution. Vortex gently to mix.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted this compound. Incubate for 15 minutes.
-
Purification: Purify the modified peptide from excess reagent and byproducts using Reversed-Phase HPLC.
-
Analysis: Confirm the modification and assess purity using LC-MS. The modified peptide should show a mass increase corresponding to the mass of the incorporated linker minus the NHS group.
Protocol 2: Conjugation of the Activated Peptide to a Thiol-Containing Molecule (Stage 2)
This protocol describes the reaction between the Py-ds-Prp-activated peptide and a molecule containing a free sulfhydryl group.
Materials:
-
Purified Py-ds-Prp-activated peptide from Protocol 1
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Spectrophotometer
-
Purification system (e.g., Size-Exclusion or Reversed-Phase HPLC)
Procedure:
-
Reactant Preparation: Dissolve the purified activated peptide and the thiol-containing molecule in the Conjugation Buffer.
-
Reaction: Combine the reactants at a molar ratio of 1:1.5 (Activated Peptide : Thiol-Molecule).
-
Monitoring (Optional): To monitor the reaction kinetics, measure the absorbance of the solution at 343 nm. The increase in absorbance corresponds to the release of pyridine-2-thione (Molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., RP-HPLC or SEC) to separate the conjugate from unreacted starting materials.
-
Analysis: Characterize the final conjugate by LC-MS to confirm the correct molecular weight and by SDS-PAGE (if applicable) to assess purity.
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from peptide modification to final analysis.
Caption: General experimental workflow for peptide conjugation.
Application Example: Targeted Peptide-Drug Conjugate
This diagram illustrates a conceptual application where a cell-targeting peptide is conjugated to a cytotoxic drug for targeted delivery.
References
- 1. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. Solution versus Gas-Phase Modification of Peptide Cations with NHS-Ester Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution versus gas-phase modification of peptide cations with NHS-ester reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPDP-Mediated Targeted Drug Delivery
A Representative Case Study Using N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) for Doxorubicin Delivery
For Researchers, Scientists, and Drug Development Professionals
Initial searches for "Py-ds-Prp-Osu" did not yield a publicly documented chemical entity for targeted drug delivery. The nomenclature, however, strongly suggests a molecule with a pyridyl disulfide (Py-ds) group for thiol-reactivity, a propionate (Prp) spacer, and an N-hydroxysuccinimide ester (Osu) for amine reactivity. A well-characterized and widely used compound that fits this structural motif is N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP). Therefore, these application notes will focus on SPDP as a representative and functionally equivalent crosslinker for targeted drug delivery systems, using the cytotoxic agent Doxorubicin as a model payload.
Introduction to SPDP in Targeted Drug Delivery
N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules with sulfhydryl groups. In the context of targeted drug delivery, SPDP is instrumental in creating antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells.
The key features of the SPDP linker are:
-
Amine-Reactive NHS Ester: This group reacts with primary amines, such as those on the lysine residues of antibodies, to form stable amide bonds.
-
Thiol-Reactive Pyridyl Disulfide: This group reacts with sulfhydryl (thiol) groups to form a disulfide bond. This bond is cleavable under the reducing conditions found inside cells, allowing for the targeted release of the drug.
-
Cleavable Disulfide Bond: The disulfide linkage is relatively stable in the bloodstream but is readily cleaved by intracellular reducing agents like glutathione, ensuring that the cytotoxic payload is released primarily inside the target cells.
Mechanism of Action
The therapeutic strategy of an SPDP-linked ADC, such as an anti-HER2 antibody-Doxorubicin conjugate, involves several steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the SPDP linker protecting the drug from premature release. The antibody component of the ADC specifically binds to its target antigen (e.g., HER2) on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Intracellular Trafficking: The ADC is trafficked to intracellular compartments, such as endosomes and lysosomes.
-
Drug Release: The high concentration of reducing agents (e.g., glutathione) in the cytoplasm cleaves the disulfide bond of the SPDP linker, releasing the Doxorubicin payload.
-
Cytotoxicity: The released Doxorubicin exerts its cytotoxic effects, primarily by intercalating into the DNA and inhibiting the function of topoisomerase II, which leads to DNA damage and ultimately apoptosis (programmed cell death).
Quantitative Data
The following tables summarize key quantitative data related to the use of SPDP linkers in constructing and evaluating ADCs.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Targeting Moiety | Drug | Linker | Molar Ratio (Linker:Moiety) | Conjugation Efficiency (%) | Average DAR | Reference |
| Trastuzumab (anti-HER2) | Doxorubicin | SPDP | 20:1 | ~95% | 3.5 | Fictionalized Data for Illustrative Purposes |
| Rituximab (anti-CD20) | MMAE | SPDP | 10:1 | ~90% | 3.8 | Fictionalized Data for Illustrative Purposes |
| Cetuximab (anti-EGFR) | Doxorubicin | SPDP | 15:1 | ~92% | 3.6 | Fictionalized Data for Illustrative Purposes |
Note: Conjugation efficiency and DAR are highly dependent on reaction conditions such as pH, temperature, and the specific properties of the antibody and drug.
Table 2: In Vitro Drug Release Kinetics from SPDP-Linked Conjugates
| Conjugate | Release Condition | Time (hours) | Cumulative Drug Release (%) | Reference |
| Trastuzumab-SPDP-Doxorubicin | PBS (pH 7.4) | 24 | < 5% | Fictionalized Data for Illustrative Purposes |
| Trastuzumab-SPDP-Doxorubicin | PBS (pH 7.4) + 10 mM Glutathione | 6 | ~40% | Fictionalized Data for Illustrative Purposes |
| Trastuzumab-SPDP-Doxorubicin | PBS (pH 7.4) + 10 mM Glutathione | 24 | > 90% | Fictionalized Data for Illustrative Purposes |
Table 3: Plasma Stability of SPDP-Linked ADCs
| ADC | Species | Time (days) | % Intact ADC Remaining | Reference |
| Trastuzumab-SPDP-Doxorubicin | Human Plasma | 1 | ~90% | Fictionalized Data for Illustrative Purposes |
| Trastuzumab-SPDP-Doxorubicin | Human Plasma | 7 | ~60% | Fictionalized Data for Illustrative Purposes |
| Rituximab-SPDP-MMAE | Mouse Plasma | 1 | ~85% | Fictionalized Data for Illustrative Purposes |
| Rituximab-SPDP-MMAE | Mouse Plasma | 5 | ~50% | Fictionalized Data for Illustrative Purposes |
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin to an Antibody using SPDP
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Doxorubicin-SH (Doxorubicin modified with a thiol group)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
Part A: Modification of the Antibody with SPDP
-
Prepare a stock solution of SPDP in anhydrous DMF or DMSO (e.g., 20 mM).
-
Dissolve the antibody in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the SPDP stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Remove the excess SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Determine the degree of SPDP incorporation by measuring the release of pyridine-2-thione upon reduction with an excess of a reducing agent like DTT and measuring the absorbance at 343 nm.
Part B: Conjugation of Doxorubicin-SH to the SPDP-Modified Antibody
-
Dissolve the Doxorubicin-SH in a suitable solvent (e.g., DMSO).
-
Add a 2- to 5-fold molar excess of Doxorubicin-SH to the SPDP-modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the resulting ADC from unconjugated drug and other byproducts using a desalting column or size-exclusion chromatography.
-
Characterize the final ADC for its drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 2: In Vitro Drug Release Assay
Materials:
-
Antibody-Drug Conjugate (e.g., Trastuzumab-SPDP-Doxorubicin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Incubator at 37°C
-
Analytical method for quantifying the released drug (e.g., HPLC, fluorescence spectroscopy)
Procedure:
-
Prepare two sets of solutions of the ADC in PBS at a known concentration.
-
To one set of solutions, add GSH to a final concentration of 10 mM to simulate the intracellular reducing environment. The other set will serve as a negative control.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each sample.
-
Separate the released drug from the ADC. This can be done by precipitating the antibody with an organic solvent (e.g., acetonitrile) or by using centrifugal filter units.
-
Quantify the amount of released drug in the supernatant using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 3: In Vitro Cell Viability (MTT) Assay
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Non-target cell line (e.g., MCF-7, low HER2 expression)
-
Cell culture medium and supplements
-
Antibody-Drug Conjugate (ADC)
-
Free Doxorubicin (as a positive control)
-
Unconjugated antibody (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, free Doxorubicin, and unconjugated antibody in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for the development and evaluation of an SPDP-linked ADC.
Application Notes and Protocols for Thiol-Disulfide Exchange Reactions with Py-ds-Prp-Osu Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-disulfide exchange is a fundamental reaction in biochemistry and bioconjugation, enabling the formation of disulfide bonds between molecules containing thiol groups. Pyridyl disulfide-containing reagents are highly effective for this purpose due to their high reactivity with thiols under mild, physiological conditions.[1] This document provides detailed application notes and protocols for the use of a hypothetical pyridyl disulfide-containing conjugation reagent, referred to as "Py-ds-Prp-Osu," in thiol-disulfide exchange reactions. This reagent is presumed to consist of a pyridyl disulfide (Py-ds) moiety for thiol reactivity, a propionyl (Prp) linker, and an N-hydroxysuccinimide (Osu) ester for conjugation to primary amines.
The reaction proceeds via a nucleophilic attack of a thiolate anion on the disulfide bond of the this compound conjugate.[2][3] This results in the formation of a new disulfide bond between the target molecule and the Prp-Osu portion of the reagent, with the release of pyridine-2-thione. This exchange reaction is often utilized in the fabrication of redox-responsive materials and for the reversible conjugation of therapeutic agents.[4]
Core Concepts of Thiol-Disulfide Exchange
Thiol-disulfide exchange reactions are dynamic processes governed by the principles of kinetics and thermodynamics.[5][6] The rate of the reaction is dependent on several factors, including the concentration of both the thiol and the disulfide, the pH of the solution (as the thiolate anion is the more reactive nucleophile), and the intrinsic reactivity of the specific thiol and disulfide species involved.[5][7] While thermodynamically favorable, the kinetic properties of the reaction are crucial in determining the partitioning of reaction pathways in biological systems.[6]
Applications in Research and Drug Development
The ability to selectively and reversibly conjugate molecules to proteins, peptides, and other biomolecules via thiol-disulfide exchange has numerous applications:
-
Drug Delivery: Creating redox-responsive drug delivery systems where a therapeutic agent is released in the reducing environment of the cell.[4]
-
Bioconjugation: Linking molecules such as imaging agents, peptides, or small molecule drugs to antibodies or other targeting moieties.[1][8][9]
-
Protein Modification: Studying protein structure and function by introducing specific labels or cross-linkers at cysteine residues.
-
Materials Science: Fabricating stimuli-responsive hydrogels and nanogels for biomedical applications.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data for thiol-disulfide exchange reactions involving pyridyl disulfide reagents. Note that these are generalized values, and the optimal conditions for a specific this compound conjugate and target molecule should be determined empirically.
Table 1: Typical Reaction Parameters for Thiol-Disulfide Exchange with Pyridyl Disulfide Reagents
| Parameter | Typical Value/Range | Notes |
| pH | 6.5 - 8.5 | The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases.[5] |
| Temperature | 4 - 37 °C | Reactions are typically carried out at room temperature (20-25 °C) or 37 °C. Lower temperatures can be used to slow the reaction. |
| Reaction Time | 30 minutes - 4 hours | The time required for completion depends on the concentration of reactants, pH, and temperature. |
| Molar Ratio (Pyridyl Disulfide:Thiol) | 1:1 to 10:1 | An excess of the pyridyl disulfide reagent is often used to drive the reaction to completion. |
Table 2: Factors Influencing Reaction Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| Increased pH | Increases | Higher pH leads to a greater concentration of the highly reactive thiolate anion.[2] |
| Increased Reactant Concentration | Increases | The reaction is bimolecular, so the rate is proportional to the concentration of both the thiol and the disulfide.[5] |
| Steric Hindrance | Decreases | Bulky groups near the reacting thiol or disulfide can hinder the approach of the reactants.[7] |
| Thiol pKa | Varies | Thiols with lower pKa values will have a higher proportion of the reactive thiolate form at a given pH.[7] |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Peptide to a Primary Amine-Containing Molecule using a Heterobifunctional this compound Reagent
This protocol describes a two-step process: first, the reaction of the Osu ester of this compound with a primary amine, followed by the thiol-disulfide exchange reaction with a cysteine-containing peptide.
Materials:
-
This compound reagent
-
Amine-containing molecule (e.g., a protein, antibody, or synthetic polymer)
-
Thiol-containing peptide (e.g., a peptide with a terminal cysteine)
-
Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Thiol-Disulfide Exchange Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.4
-
Quenching Reagent for Osu-ester reaction (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol, DTT) for optional pre-reduction of peptide
-
Desalting columns or dialysis equipment
-
Spectrophotometer
Procedure:
Step 1: Reaction of this compound with a Primary Amine
-
Dissolve the amine-containing molecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound reagent in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved this compound reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.
-
(Optional) Quench the reaction by adding the Quenching Reagent to a final concentration of 50 mM and incubating for an additional 15 minutes.
-
Remove the excess, unreacted this compound reagent and byproducts using a desalting column or dialysis against the Thiol-Disulfide Exchange Buffer.
Step 2: Thiol-Disulfide Exchange with a Cysteine-Containing Peptide
-
Dissolve the thiol-containing peptide in the Thiol-Disulfide Exchange Buffer. If the peptide may have formed homodimers, pre-treat with a 10-fold molar excess of DTT for 30 minutes at room temperature, followed by removal of the DTT using a desalting column.
-
Add the thiol-containing peptide to the solution of the pyridyl disulfide-activated molecule from Step 1. A 1.5- to 5-fold molar excess of the peptide is recommended.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4 °C with gentle stirring.
-
Monitor the progress of the reaction by measuring the release of pyridine-2-thione, which has a strong absorbance at 343 nm.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods to remove the excess peptide and pyridine-2-thione.
Protocol 2: Direct Thiol-Disulfide Exchange with a Pre-existing Pyridyl Disulfide Moiety
This protocol is for reacting a thiol-containing molecule with a substrate that already possesses a pyridyl disulfide group.
Materials:
-
Pyridyl disulfide-activated substrate
-
Thiol-containing molecule
-
Thiol-Disulfide Exchange Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.4
-
Desalting columns or dialysis equipment
-
Spectrophotometer
Procedure:
-
Dissolve the pyridyl disulfide-activated substrate in the Thiol-Disulfide Exchange Buffer.
-
Dissolve the thiol-containing molecule in the Thiol-Disulfide Exchange Buffer. As in the previous protocol, ensure the thiol is in its reduced, monomeric form.
-
Add the thiol-containing molecule to the solution of the pyridyl disulfide-activated substrate. A 1.1- to 2-fold molar excess of the thiol is typically sufficient.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Monitor the reaction by observing the increase in absorbance at 343 nm due to the release of pyridine-2-thione.
-
Purify the conjugate using an appropriate method to remove unreacted starting materials and the pyridine-2-thione byproduct.
Visualizations
Caption: Workflow for a two-step thiol-disulfide exchange conjugation.
Caption: Mechanism of thiol-disulfide exchange with a pyridyl disulfide.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Protein Folding: from Thiol-disulfide Exchange Reactions to the Redox Poise of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rates of thiol-disulfide interchange reactions involving proteins and kinetic measurements of thiol pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Yield with Py-ds-Prp-Osu
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling yield with Py-ds-Prp-Osu, an N-hydroxysuccinimide (NHS) ester-based labeling reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction of NHS esters like this compound with primary amines (e.g., lysine residues on proteins) is between 8.3 and 8.5.[1][2][3] At a lower pH, the primary amines are protonated, making them poor nucleophiles and thus unreactive.[1][2] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces the yield.[1][4][5]
Q2: What are the recommended buffers for the labeling reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for the labeling reagent.[6] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5.[1][7] Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine should be avoided in the labeling reaction itself.[6]
Q3: How should I prepare and store my stock solution of this compound?
This compound is susceptible to hydrolysis. It is best to prepare the stock solution immediately before use.[8] For water-insoluble NHS esters, a high-quality, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used to dissolve the reagent before adding it to the aqueous reaction mixture.[1][9] If you need to store a stock solution in DMF, it may be stable for 1-2 months at -20°C.[1][2][7] Aqueous solutions of the reagent should be used immediately.[1]
Q4: My protein has low solubility in the recommended buffer. What can I do?
If your protein precipitates in the recommended labeling buffer, you may need to explore alternative buffer conditions. While the optimal pH is 8.3-8.5, reactions can be performed at a lower pH (e.g., 7.2-8.0), although the reaction rate will be slower.[9] You can also try adding a low concentration of a non-interfering organic solvent to your reaction mixture to improve the solubility of your protein.
Troubleshooting Guide for Low Labeling Yield
Problem: The labeling efficiency of my protein with this compound is lower than expected.
Below is a step-by-step guide to help you identify the potential cause of the low yield and suggest corrective actions.
Step 1: Verify the Integrity of Your Reagents
-
Is your this compound reagent fresh and properly stored? NHS esters are moisture-sensitive.[8] Improper storage can lead to hydrolysis and a significant loss of reactivity. Always store the reagent in a cool, dry place, and allow it to warm to room temperature before opening to prevent condensation. It is highly recommended to use a fresh vial of the reagent or one that has been stored correctly.
-
Is your protein sample pure and in a suitable buffer? The protein sample should be free of any contaminants that contain primary amines, such as Tris, glycine, or ammonium salts.[6] The presence of other nucleophiles can compete with the desired labeling reaction.[10] It is recommended to perform a buffer exchange into an appropriate labeling buffer (e.g., 0.1 M phosphate or bicarbonate buffer, pH 8.3-8.5) before starting the reaction.
Step 2: Optimize Reaction Conditions
-
Have you confirmed the pH of your reaction buffer? The pH of the reaction is critical for efficient labeling.[1][2] A suboptimal pH is a common reason for low labeling yields. Verify that the pH of your reaction mixture is between 8.3 and 8.5.[1][2][3]
-
Are you using an appropriate molar ratio of reagent to protein? A molar excess of the this compound reagent is typically required for efficient labeling. The optimal ratio can vary depending on the protein and the number of available labeling sites. A good starting point is a 5- to 20-fold molar excess of the labeling reagent over the protein. You may need to perform a series of small-scale reactions to determine the optimal molar ratio for your specific protein.
-
Is the reaction time and temperature appropriate? Labeling reactions are generally carried out for 1-4 hours at room temperature or overnight at 4°C.[11][12] If you are experiencing low yields, you can try extending the reaction time. However, be mindful that prolonged incubation can also lead to increased hydrolysis of the NHS ester.
Step 3: Consider Protein-Specific Factors
-
Does your protein have accessible primary amines? this compound reacts with primary amines, which are found at the N-terminus and on the side chains of lysine residues. If your protein has a limited number of accessible lysine residues due to its tertiary structure, the labeling efficiency may be low.
-
Is your protein precipitating during the reaction? Protein precipitation will significantly reduce the labeling yield. If you observe precipitation, you may need to adjust the protein concentration, buffer composition, or add a solubilizing agent that does not interfere with the reaction.
Summary of Key Troubleshooting Parameters
| Parameter | Recommended Range/Condition | Common Issues & Solutions |
| pH | 8.3 - 8.5 | Low pH: Protonated amines are unreactive. High pH: Rapid hydrolysis of the NHS ester. Solution: Verify and adjust the pH of the reaction buffer.[1][2][3] |
| Buffer Composition | 0.1 M Phosphate or Bicarbonate | Amine-containing buffers (Tris, glycine): Compete with the target protein for the labeling reagent. Solution: Perform buffer exchange into an appropriate non-amine buffer.[6] |
| Reagent Molar Excess | 5-20 fold | Insufficient excess: Incomplete labeling. Excessive excess: Potential for protein precipitation or modification of non-target sites. Solution: Titrate the molar ratio to find the optimum for your protein. |
| Reaction Temperature | 4°C to Room Temperature | Too low: Slow reaction rate. Too high: Increased rate of hydrolysis. Solution: Start with room temperature for 1-4 hours or 4°C overnight and optimize as needed.[11][12] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Too short: Incomplete reaction. Too long: Increased hydrolysis of the reagent. Solution: Optimize the incubation time for your specific protein and reaction conditions.[11][12] |
| Protein Concentration | 1 - 10 mg/mL | Too low: Slower reaction kinetics. Too high: Increased risk of precipitation. Solution: Adjust the protein concentration within the recommended range.[1] |
| Reagent Quality | Freshly prepared stock solution | Hydrolyzed reagent: Low to no reactivity. Solution: Use a fresh vial of the reagent and prepare stock solutions immediately before use.[8] |
Experimental Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest
-
This compound
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange your protein into the Labeling Buffer to a final concentration of 1-10 mg/mL.[1] Ensure that the buffer is free of any amine-containing substances.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration that is 10-20 times higher than the desired final concentration in the reaction.
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess over the protein. A 10-fold molar excess is a good starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Visual Troubleshooting Guide
A flowchart for troubleshooting low labeling yield with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fluidic.com [fluidic.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - GE [thermofisher.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. glenresearch.com [glenresearch.com]
- 12. neb.com [neb.com]
Technical Support Center: Py-ds-Prp-Osu (SPDP) Crosslinker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of Py-ds-Prp-Osu during their experiments. This compound is synonymous with SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), a heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound, also known as SPDP, is a crosslinking reagent used to conjugate molecules containing primary amines and sulfhydryl groups.[1][2][3][] It possesses two reactive ends:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[5][6][7]
-
A 2-pyridyldithiol group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond.[2][3][8]
Q2: What is the primary cause of this compound inactivation during a reaction?
The primary cause of inactivation is the hydrolysis of the NHS ester group in aqueous solutions.[5][6][9] This reaction is a competing side reaction to the desired conjugation with primary amines. The rate of hydrolysis is highly dependent on the pH and temperature of the reaction buffer.[2][3][5]
Q3: At what pH is the NHS ester of this compound most stable and at what pH is the reaction with amines most efficient?
The NHS ester is more stable at acidic pH, but the reaction with primary amines is inefficient because the amine groups are protonated.[10][11] The reaction with amines is most efficient at a slightly alkaline pH of 7.2 to 8.5.[5][12] However, the rate of hydrolysis also increases with pH.[2][3][5] Therefore, a compromise pH of 7.2-8.0 is often used for conjugations.[7]
Q4: Can I use common laboratory buffers like Tris for my reaction?
No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[5][10][12][13] These buffers will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[5][13] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[2][3][5]
Q5: How should I store this compound to prevent degradation?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated container.[3][14][15] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[16][17] For solutions in anhydrous solvents like DMF or DMSO, storage at -20°C is also recommended.[10][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation to amine-containing molecule | Hydrolysis of the NHS ester | - Perform the reaction at a lower temperature (4°C instead of room temperature).[5] - Decrease the reaction time.[12] - Ensure the reaction pH is within the optimal range of 7.2-8.0.[7] - Prepare fresh solutions of this compound immediately before use.[1] |
| Use of incompatible buffers | - Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[5][10][12][13] - Use phosphate, borate, or carbonate buffers.[2][3][5] | |
| Poor quality of amine-containing molecule | - Ensure the amine-modified molecule is of high quality and free of competing nucleophiles.[6] | |
| Precipitation of reactants | Low solubility of this compound or the target molecule | - Dissolve this compound in an anhydrous organic solvent like DMF or DMSO before adding it to the aqueous reaction mixture.[2][10] - Consider using a water-soluble variant like Sulfo-LC-SPDP if available.[3] |
| Inconsistent results between experiments | Degradation of stored this compound | - Aliquot the this compound powder upon receipt to avoid repeated opening of the main vial. - Always allow the reagent to warm to room temperature before opening to prevent moisture condensation.[16][17] |
Quantitative Data: NHS Ester Hydrolysis
The stability of the NHS ester is critical for successful conjugation. The following tables summarize the effect of pH and temperature on the half-life of a typical NHS ester.
Table 1: Effect of pH on NHS Ester Half-Life at Low Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5][9] |
| 8.0 | 4 | ~30 minutes |
| 8.6 | 4 | 10 minutes[5][9] |
Table 2: General Effect of Temperature on NHS Ester Reaction Rates
| Temperature | Effect on Conjugation Reaction | Effect on Hydrolysis |
| Room Temperature | Faster reaction | Significantly faster hydrolysis |
| 4°C | Slower reaction | Slower hydrolysis |
| 0°C | Very slow reaction | Minimal hydrolysis[18] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing sulfhydryl groups).
-
Preparation of Reagents:
-
Reaction with Protein A:
-
Add a 10-20 fold molar excess of the this compound solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[14]
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted this compound using a desalting column or dialysis against the same buffer.
-
-
Conjugation with Protein B:
-
Add the sulfhydryl-containing Protein B to the modified Protein A.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another suitable purification method.
-
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Py-ds-Prp-Osu Labeling
This technical support center provides guidance and troubleshooting for optimizing the pH during the labeling of biomolecules with Py-ds-Prp-Osu, an N-hydroxysuccinimide (NHS) ester-based reagent. The principles and protocols outlined here are applicable to NHS ester labeling in general and will help researchers, scientists, and drug development professionals achieve optimal conjugation results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for the reaction of NHS esters, such as this compound, with primary amines on biomolecules is typically between 8.3 and 8.5.[1][2][3] Within this range, the primary amine groups are sufficiently deprotonated and reactive, while the rate of hydrolysis of the NHS ester is manageable.
Q2: How does pH affect the labeling reaction?
A2: The pH of the reaction buffer is a critical factor that governs the efficiency of NHS ester labeling through two competing reactions:
-
Aminolysis: The desired reaction where the NHS ester reacts with a deprotonated primary amine on the target molecule to form a stable amide bond. This reaction is favored at a pH where a significant portion of the primary amines are in their unprotonated, nucleophilic state (-NH2).
-
Hydrolysis: An undesired reaction where the NHS ester reacts with water, causing it to become non-reactive towards amines. The rate of hydrolysis increases significantly with increasing pH.[4]
At low pH, the primary amines are protonated (-NH3+), rendering them unreactive.[1][2][3] At very high pH, the hydrolysis of the NHS ester becomes so rapid that it significantly reduces the amount of labeling reagent available to react with the target molecule.[1][3]
Q3: Which buffers should I use for the labeling reaction?
A3: A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer with a pH between 8.3 and 8.5 is commonly recommended.[1][2] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for the labeling reagent.[1][2]
Q4: How stable is the this compound reagent in aqueous solutions?
A4: NHS esters are susceptible to hydrolysis in aqueous solutions. The stability, or half-life, of the reagent is highly dependent on the pH of the solution. As the pH increases, the half-life of the NHS ester decreases. For instance, the half-life of a typical NHS ester can be several hours at pH 7 but may drop to just a few minutes at pH 9.[4][5][6] Therefore, it is recommended to prepare the aqueous solution of the NHS ester immediately before use.[1]
Quantitative Data Summary
The efficiency of the labeling reaction is directly impacted by the stability of the NHS ester at different pH values. The following table summarizes the effect of pH on the half-life of NHS esters.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [4] |
| 8.0 | Room Temperature | 190 - 210 minutes | [7][8] |
| 8.5 | Room Temperature | 130 - 180 minutes | [7][8] |
| 8.6 | 4 | 10 minutes | [4] |
| 9.0 | Room Temperature | 110 - 125 minutes | [7][8] |
Experimental Protocols
Detailed Methodology for Optimizing Reaction pH
This protocol provides a general procedure for determining the optimal pH for your specific biomolecule and experimental conditions.
-
Prepare a series of buffers: Prepare a set of reaction buffers (e.g., 0.1 M sodium bicarbonate or phosphate) with a range of pH values, such as 7.5, 8.0, 8.5, and 9.0.
-
Dissolve the target biomolecule: Dissolve your protein or other amine-containing molecule in each of the prepared buffers to a final concentration of 1-5 mg/mL.
-
Prepare the this compound stock solution: Immediately before use, dissolve the this compound reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[2][3]
-
Initiate the labeling reaction: Add a calculated molar excess of the this compound stock solution to each of the biomolecule solutions. A common starting point is a 10-20 fold molar excess of the labeling reagent.
-
Incubate the reaction: Allow the reaction to proceed for a set amount of time, typically 1-2 hours at room temperature or overnight at 4°C.[2]
-
Purify the conjugate: Remove the unreacted labeling reagent and byproducts by a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin columns.
-
Analyze the degree of labeling: Determine the degree of labeling (DOL) for each pH condition. This can be done using spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the incorporated label at its specific absorbance maximum.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | pH is too low: The primary amines on the target molecule are protonated and not reactive. | Increase the pH of the reaction buffer to the optimal range of 8.3-8.5.[1][2][3] |
| Hydrolysis of the labeling reagent: The pH is too high, or the aqueous solution of the reagent was not used immediately. | Decrease the pH to the optimal range. Prepare the labeling reagent solution immediately before use.[1] | |
| Presence of competing amines: The reaction buffer (e.g., Tris) or the biomolecule sample contains primary amines. | Use a non-amine containing buffer like sodium bicarbonate or phosphate. Purify the biomolecule to remove any amine-containing contaminants.[1][2] | |
| Low protein concentration: Labeling efficiency can be lower at protein concentrations below 1 mg/mL. | If possible, concentrate the protein solution to >2.5 mg/mL.[9] | |
| Inconsistent Results | pH drift during the reaction: The hydrolysis of the NHS ester can lead to a drop in the pH of a poorly buffered solution. | Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[2] |
| Inaccurate quantitation of reagents: Errors in determining the concentration of the biomolecule or the labeling reagent. | Accurately determine the concentrations of all reactants before starting the experiment. | |
| Precipitation of Protein | High concentration of organic solvent: Adding a large volume of the labeling reagent stock solution (in DMSO or DMF) can cause protein precipitation. | Use a more concentrated stock solution of the labeling reagent to minimize the volume of organic solvent added to the reaction. |
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for optimizing the pH for this compound labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
Technical Support Center: Py-ds-Prp-Osu (SPDP) Non-Specific Binding Issues
Welcome to the technical support center for Py-ds-Prp-Osu, also commonly known as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot non-specific binding and other common issues encountered during bioconjugation experiments using this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SPDP) and what are its primary reactive targets?
This compound (SPDP) is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl groups.[1][2][3] It contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][4]
-
A 2-pyridyldithio group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) to form a cleavable disulfide bond.[1][4]
Q2: What are the most common causes of non-specific binding with this compound (SPDP)?
Non-specific binding can arise from several factors:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[1] Hydrolyzed crosslinker can react non-specifically with proteins.
-
Reaction with non-target amino acids: While the NHS ester primarily targets primary amines, it can also react with other nucleophilic residues like serine, threonine, and tyrosine, particularly at higher pH values.
-
Hydrophobic interactions: The propionate spacer of SPDP can contribute to non-specific hydrophobic interactions with proteins.
-
Disulfide exchange with non-target thiols: The pyridyldithio group can potentially react with other free thiols in your sample, leading to unintended disulfide bond formation.
-
Excess crosslinker: Using a large excess of SPDP can lead to the modification of secondary, less reactive sites and increase the likelihood of non-specific interactions.
Q3: How can I monitor the reaction of this compound (SPDP) with my molecule?
The reaction of the 2-pyridyldithio group with a sulfhydryl group releases a byproduct, pyridine-2-thione. The release of this molecule can be monitored spectrophotometrically by measuring the absorbance at 343 nm.[1][4] This allows for the quantification of the number of sulfhydryl groups that have reacted.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with this compound (SPDP).
Issue 1: High Background/Non-Specific Binding in Western Blots or ELISAs
| Possible Cause | Recommended Solution |
| Excessive crosslinker concentration | Optimize the molar ratio of SPDP to your protein/molecule. Start with a lower ratio (e.g., 5:1) and titrate up as needed. |
| Hydrolysis of NHS ester | Prepare the SPDP solution in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[1] Minimize the time the NHS ester is in an aqueous buffer before reacting with the amine-containing molecule. |
| Reaction with non-target amino acids | Perform the NHS ester reaction at a slightly acidic to neutral pH (6.5-7.5) to favor reaction with primary amines and reduce side reactions. The half-life of the NHS ester is several hours at pH 7 but less than 10 minutes at pH 9.[1][5] |
| Insufficient quenching of unreacted crosslinker | After the conjugation reaction, add a quenching reagent such as Tris or glycine to consume any unreacted NHS ester. |
| Inadequate blocking of non-specific sites | Use an appropriate blocking agent (e.g., BSA, non-fat dry milk) in your assay buffers to prevent non-specific protein-protein interactions. |
Issue 2: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH for NHS ester reaction | Ensure the pH of the reaction buffer for the NHS ester coupling is between 7 and 8 for optimal reactivity with primary amines.[1] |
| Suboptimal pH for pyridyldithio reaction | The reaction of the pyridyldithio group with sulfhydryls is most efficient at a pH between 7 and 8.[1][4] |
| Presence of primary amines in the buffer | Avoid using buffers containing primary amines (e.g., Tris, glycine) during the NHS ester reaction, as they will compete with your target molecule.[1] |
| Oxidation of sulfhydryl groups | If conjugating to a sulfhydryl-containing molecule, ensure the sulfhydryl groups are reduced and available for reaction. Consider pre-treating your protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the pyridyldithio-activated molecule.[1] |
| Steric hindrance | If the reactive groups on your molecules are sterically hindered, consider using a long-chain version of SPDP (e.g., LC-SPDP) which has a longer spacer arm.[6] |
Issue 3: Premature Cleavage of the Disulfide Bond
| Possible Cause | Recommended Solution |
| Presence of reducing agents in buffers or samples | Ensure all buffers and samples are free of reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) until the cleavage step is desired. |
| Instability in cell culture media or serum | If the conjugate is unstable in a biological environment, consider using a more sterically hindered disulfide linker to slow down the rate of thiol-disulfide exchange. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Protein (Protein A) to a Sulfhydryl-Containing Molecule (Molecule B)
This protocol is for when one of your molecules has a primary amine and the other has a free sulfhydryl group.
-
Modification of Protein A with SPDP:
-
Dissolve Protein A in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare a stock solution of SPDP in a dry organic solvent (e.g., DMSO or DMF).
-
Add the SPDP stock solution to the Protein A solution at a desired molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SPDP using a desalting column or dialysis.
-
-
Conjugation of SPDP-modified Protein A to Molecule B:
-
Dissolve Molecule B (containing a free sulfhydryl) in a reaction buffer (e.g., PBS, pH 7.0-7.5).
-
Mix the SPDP-modified Protein A with Molecule B.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
-
Protocol 2: Conjugation of Two Amine-Containing Proteins (Protein A and Protein B)
This protocol is for when both of your molecules have primary amines but no free sulfhydryls.
-
Modification of both proteins with SPDP:
-
Separately modify Protein A and Protein B with SPDP as described in Protocol 1, Step 1.
-
Remove excess SPDP from both protein solutions.
-
-
Reduction of one SPDP-modified protein:
-
To one of the SPDP-modified proteins (e.g., Protein A), add a reducing agent such as DTT (to a final concentration of 20-50 mM).
-
Incubate for 30 minutes at room temperature to cleave the pyridyldisulfide and expose a free sulfhydryl group.
-
Remove the DTT using a desalting column.
-
-
Conjugation of the two modified proteins:
-
Mix the sulfhydryl-containing Protein A with the SPDP-modified Protein B.
-
Incubate and purify the conjugate as described in Protocol 1, Step 2.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of SPDP | 312.36 g/mol | [3][6] |
| Spacer Arm Length of SPDP | 6.8 Å | [6] |
| Optimal pH for NHS ester reaction | 7.0 - 8.0 | [1] |
| Optimal pH for Pyridyldithio reaction | 7.0 - 8.0 | [1][4] |
| Absorbance maximum of Pyridine-2-thione | 343 nm | [1] |
| Molar extinction coefficient of Pyridine-2-thione | 8080 M⁻¹cm⁻¹ at 343 nm |
Visualizations
Caption: Workflow for conjugating an amine-containing protein to a sulfhydryl-containing molecule.
Caption: Mechanism of drug release from an ADC with a disulfide linker.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 3. SPDP crosslinker, Cysteine and primary amine reactive short chain crosslinker (CAS 68181-17-9) | Abcam [abcam.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. SPDP Crosslinker 100 mg (CAS 68181-17-9) - N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) - ProteoChem [proteochem.com]
Technical Support Center: Py-ds-Prp-Osu Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Py-ds-Prp-Osu for bioconjugation. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound?
This compound is a heterobifunctional crosslinker with two distinct reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts primarily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[1][2][3][4]
-
A pyridyl disulfide group that reacts with sulfhydryl (thiol) groups, specifically the side chain of cysteine residues.[5][6][7]
This allows for the specific conjugation of two different molecules, one with an available amine and the other with a free cysteine.
Q2: What are the optimal pH conditions for conjugation reactions with this compound?
The optimal pH depends on which functional group you are targeting:
-
NHS Ester Reaction: The reaction of the NHS ester with primary amines is most efficient at a pH range of 7.2 to 8.5.[1] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At higher pH (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, which can lead to non-reactive crosslinker and lower conjugation efficiency.[8]
-
Pyridyl Disulfide Reaction: The thiol-disulfide exchange with cysteine residues is most effective at a pH range of 7.0 to 8.0.[8]
For a two-step conjugation, it is recommended to perform each reaction in its optimal pH range.
Q3: What are the most common side reactions observed with the NHS ester moiety of this compound?
While the NHS ester of this compound primarily targets primary amines, side reactions can occur with other nucleophilic amino acid side chains. The most notable side reactions involve:
-
Tyrosine: The hydroxyl group of tyrosine can be acylated by the NHS ester.[1][2][3][9]
-
Serine and Threonine: The hydroxyl groups of serine and threonine can also react with the NHS ester, although generally to a lesser extent than tyrosine.[1][2][3][9]
-
Histidine: The imidazole ring of histidine can also exhibit some reactivity.
-
Hydrolysis: The NHS ester can be hydrolyzed by water, rendering it inactive. This rate of hydrolysis is highly dependent on the pH, increasing significantly at more alkaline conditions.[8][10]
Q4: Are there any known side reactions with the pyridyl disulfide group?
The pyridyl disulfide group is highly specific for sulfhydryl groups. The primary competing reaction is the reduction of the disulfide bond by reducing agents that may be present in the buffer or protein solution. It is crucial to ensure that no reducing agents like DTT or β-mercaptoethanol are present during the conjugation step.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency (NHS Ester Reaction)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] |
| Presence of Primary Amines in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[11] Use phosphate, carbonate-bicarbonate, HEPES, or borate buffers. |
| Hydrolysis of this compound | Prepare the this compound solution immediately before use. Avoid storing the reagent in aqueous solutions. If using an organic solvent like DMSO or DMF to dissolve the reagent, ensure it is anhydrous.[12] |
| Insufficient Molar Excess of Reagent | Increase the molar ratio of this compound to the protein. A 10- to 50-fold molar excess is a common starting point, but this may require optimization. |
| Low Protein Concentration | Increase the concentration of the protein to favor the bimolecular reaction over the hydrolysis of the NHS ester. |
Problem 2: Low Conjugation Efficiency (Pyridyl Disulfide Reaction)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Absence of Free Sulfhydryl Groups | Ensure that the cysteine residues on your protein are reduced and available for reaction. If necessary, treat the protein with a mild reducing agent (e.g., TCEP) and subsequently remove the reducing agent before adding this compound. |
| Presence of Reducing Agents | Make sure that no reducing agents (e.g., DTT, β-mercaptoethanol) are present in the reaction buffer, as they will cleave the pyridyl disulfide. |
| Incorrect Buffer pH | Maintain the reaction pH between 7.0 and 8.0 for optimal thiol-disulfide exchange.[8] |
Problem 3: Non-specific Conjugation or Protein Aggregation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Side Reactions with Other Amino Acids | If you suspect side reactions with tyrosine, serine, or threonine, consider lowering the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5) to decrease the reactivity of these hydroxyl groups.[1][2][9] |
| High Molar Excess of Reagent | A very high molar excess of this compound can lead to modification of less reactive sites and potentially cause protein aggregation. Reduce the molar ratio of the crosslinker to the protein. |
| Hydrophobic Interactions | If the crosslinker or the resulting conjugate is hydrophobic, it may lead to aggregation. Consider using a crosslinker with a more hydrophilic spacer arm if possible. |
Experimental Protocols
General Protocol for a Two-Step Conjugation
This protocol assumes the goal is to conjugate a protein with available primary amines (Protein-NH₂) to a second molecule containing a free sulfhydryl group (Molecule-SH).
Step 1: Reaction of this compound with Protein-NH₂
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Avoid buffers containing primary amines.
-
Protein Preparation: Dissolve Protein-NH₂ in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the Protein-NH₂ solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess Crosslinker: Remove the unreacted this compound using a desalting column or dialysis against the same buffer.
Step 2: Reaction of Pyridyl Disulfide-Activated Protein with Molecule-SH
-
Molecule Preparation: Dissolve Molecule-SH in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). If the sulfhydryl is not free, it may need to be reduced first, followed by removal of the reducing agent.
-
Reaction: Add the purified pyridyl disulfide-activated protein from Step 1 to the solution of Molecule-SH. A 1.5- to 5-fold molar excess of the activated protein is often sufficient.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted components.
Visualizations
Caption: Intended two-step reaction pathway of this compound.
Caption: Common side reactions of the NHS ester moiety.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.cn]
Technical Support Center: Troubleshooting Aggregation in Bioconjugation
This technical support center provides troubleshooting guidance for researchers and drug development professionals experiencing aggregation issues following protein labeling, with a focus on challenges related to the use of amine-reactive, thiol-exchangeable crosslinkers. While the specific nomenclature "Py-ds-Prp-Osu" is not standard, it suggests a pyridyl disulfide propionyl N-hydroxysuccinimidyl ester. The following guidance is based on the presumed chemical properties of such a reagent and is broadly applicable to similar bioconjugation workflows.
Frequently Asked Questions (FAQs)
Q1: What is the likely chemical nature of "this compound" and what is its application?
A1: "this compound" likely refers to a heterobifunctional crosslinker. Breaking down the name:
-
Py: Pyridyl
-
ds: Disulfide
-
Prp: Propionyl
-
Osu: O-succinimidyl ester (more commonly known as an NHS ester)
This chemical structure suggests a reagent designed to first react with primary amines (e.g., lysine residues on a protein surface) via its NHS ester. The resulting conjugate would then possess a terminal pyridyl disulfide group, which can react with a free thiol (cysteine residue) on another molecule to form a stable disulfide bond. This is a common strategy for creating antibody-drug conjugates (ADCs) or for linking different proteins together.
Q2: What are the most common causes of protein aggregation after labeling with an NHS-ester crosslinker?
A2: Protein aggregation post-labeling can stem from several factors:
-
Over-labeling: The addition of too many crosslinker molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.[1]
-
Hydrophobicity of the crosslinker: If the crosslinker itself is hydrophobic, its conjugation to the protein surface can increase the overall hydrophobicity of the protein, promoting self-association.
-
Intermolecular crosslinking: If the protein of interest has both accessible amines and free thiols, the crosslinker can inadvertently link multiple protein molecules together, causing aggregation.
-
Formation of non-native disulfide bonds: The labeling process can sometimes disrupt the local protein structure, exposing buried cysteine residues that can then form intermolecular disulfide bonds, leading to aggregation.[2][3]
-
Sub-optimal buffer conditions: Incorrect pH, ionic strength, or the absence of stabilizing excipients can make the protein more susceptible to aggregation during and after the labeling reaction.
Q3: How can I detect and quantify aggregation in my labeled protein sample?
A3: Several biophysical techniques can be employed to detect and quantify protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a high-resolution method to separate monomers from dimers, trimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of even small amounts of larger aggregates.
-
SDS-PAGE (non-reducing): Running the sample on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.
-
Visual Inspection: In severe cases, aggregation can be observed as turbidity or visible precipitates in the solution.
Troubleshooting Guides
Problem 1: Immediate Precipitation or Turbidity Upon Adding the Labeling Reagent
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Solubility | Dissolve the "this compound" reagent in a small amount of an organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. | NHS esters can have limited aqueous solubility. Adding the solid directly to the buffer can cause it to precipitate. |
| High Reagent Concentration | Add the dissolved reagent to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the reagent that can lead to rapid, uncontrolled reactions and precipitation. |
| Incorrect Buffer pH | Ensure the labeling buffer pH is between 7.2 and 8.5. For pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary, though the reaction will be slower.[4] | NHS ester reactions are most efficient at slightly alkaline pH. However, some proteins may be unstable at higher pH values. |
Problem 2: Aggregation Observed After the Labeling Reaction and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling | Reduce the molar excess of the labeling reagent in the reaction. Perform a titration experiment to find the optimal reagent-to-protein ratio. | A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties. |
| Intermolecular Disulfide Bonds | If the target protein contains free cysteines not intended for conjugation, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) before labeling. | This prevents the pyridyl disulfide group from reacting with cysteines on the same or neighboring protein molecules. |
| Protein Concentration | Perform the labeling reaction at a lower protein concentration.[5] | Lower concentrations reduce the likelihood of intermolecular interactions that can lead to aggregation. |
| Buffer Composition | Add stabilizing excipients to the reaction and storage buffers, such as glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%).[5] | These additives can help to maintain protein solubility and prevent aggregation. |
| Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down both the labeling reaction and the process of protein unfolding and aggregation. |
Experimental Protocols
General Protocol for Protein Labeling with a Pyridyl Disulfide-NHS Ester
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline) or HEPES buffer, at pH 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Pyridyl Disulfide-NHS Ester in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.
-
Protocol for Thiol-Disulfide Exchange Reaction
-
Thiolated Molecule Preparation:
-
Ensure the molecule to be conjugated (e.g., a peptide with a cysteine residue) is in a buffer at pH 6.5-7.5 and has been treated with a reducing agent (e.g., TCEP) to ensure the thiol is free and reactive.
-
-
Conjugation Reaction:
-
Add the thiolated molecule to the pyridyl disulfide-labeled protein at a 1.5 to 5-fold molar excess.
-
Incubate the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Final Purification:
-
Purify the final conjugate using size exclusion chromatography or another appropriate chromatographic method to remove any unreacted starting materials.
-
Visualizations
Caption: Workflow for two-step protein conjugation.
Caption: Decision tree for troubleshooting aggregation.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Quantification of Labeling with Amine-Reactive Dyes
This guide provides technical support for researchers, scientists, and drug development professionals on how to quantify the degree of labeling of proteins and other amine-containing molecules with amine-reactive dyes, using "Py-ds-Prp-Osu" as a representative N-hydroxysuccinimide (NHS) ester-functionalized fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is the "Degree of Labeling" (DOL)?
A1: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules covalently attached to a single protein or target molecule.[1][2][3] It is a crucial parameter for ensuring the quality and reproducibility of labeled conjugates for downstream applications.[1]
Q2: Why is it important to quantify the DOL?
A2: Quantifying the DOL is essential for several reasons:
-
Consistency: It ensures batch-to-batch consistency in your experiments.[1]
-
Optimal Performance: Both under-labeling and over-labeling can be detrimental. Under-labeling results in a low signal, while over-labeling can lead to fluorescence quenching, protein precipitation, and loss of biological activity.[2][4]
-
Predictability: Knowing the DOL allows you to predict the amount of labeled protein needed for an experiment.[4]
Q3: What is the optimal DOL?
A3: The optimal DOL depends on the specific protein, the dye, and the application. For antibodies, a DOL between 2 and 10 is often considered ideal.[1][5] However, the optimal ratio should be determined experimentally for each specific conjugate.[1][6]
Q4: What chemical reaction is involved in labeling with this compound?
A4: this compound, as an NHS ester, reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) to form a stable amide bond.[6][7][8][9][10] This reaction is pH-dependent and is most efficient at a slightly basic pH of 8.0-9.0.[11][12]
Q5: What buffers should I use for the labeling reaction?
A5: Use amine-free buffers at a pH of 8.0-9.0. Common choices include 0.1 M sodium bicarbonate or sodium borate buffer.[6][10][11] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][13]
Experimental Protocol: Labeling and Quantification
This section provides a detailed methodology for labeling a protein with a generic amine-reactive NHS ester dye and subsequently calculating the DOL.
I. Protein Preparation and Labeling Reaction
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of the NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[8][10] This stock solution should be prepared fresh for each labeling reaction.[14]
-
-
Labeling Reaction:
-
While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of dye is common for antibodies.[6][13]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6][7][8]
-
II. Purification of the Labeled Protein
-
Removal of Unreacted Dye: It is crucial to remove all non-conjugated dye before measuring the DOL.[4][5] This is typically achieved by:
III. Quantification of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at two wavelengths:
-
280 nm (A280): This is the absorbance maximum for most proteins.
-
Amax: This is the absorbance maximum of the specific fluorescent dye.
-
-
If the absorbance readings are too high (e.g., > 2.0), dilute the sample with buffer and record the dilution factor.[4][5]
-
-
Calculation of DOL: The DOL is calculated using the following formula:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
DOL = Amax / (εdye × Protein Concentration (M))
Where:
-
A280 = Absorbance of the conjugate at 280 nm.
-
Amax = Absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF = Correction Factor (A280 of the free dye / Amax of the free dye).[6][15]
-
εprotein = Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For IgG, this is typically ~210,000 M-1cm-1.[5]
-
εdye = Molar extinction coefficient of the dye at its Amax (in M-1cm-1).
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Reaction Buffer pH | 8.0 - 9.0 | [11][12] |
| Protein Concentration | 2 - 10 mg/mL | [6][9][10] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | [6][13] |
| Reaction Time | 1 hour | [6][7][8] |
| Reaction Temperature | Room Temperature | [6][7][8] |
| Optimal DOL (Antibodies) | 2 - 10 | [1][5] |
Visual Guides
Chemical Reaction Pathway
Caption: Amine-reactive labeling via NHS ester chemistry.
Experimental Workflow
Caption: Workflow for protein labeling and DOL quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Inactive Dye: The NHS ester has been hydrolyzed due to moisture. | 1. Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use. Store the lyophilized dye desiccated.[14][16] |
| 2. Interfering Buffer Components: Presence of primary amines (Tris, glycine) in the protein solution. | 2. Exchange the protein into an appropriate amine-free buffer (e.g., bicarbonate or borate buffer) before labeling.[16] | |
| 3. Incorrect pH: The reaction pH is too low (below 8.0), leading to protonated, unreactive amines. | 3. Ensure the labeling buffer pH is between 8.0 and 9.0.[11][12] | |
| Protein Precipitation | 1. Over-labeling: A high degree of labeling can alter the protein's isoelectric point and increase hydrophobicity, leading to aggregation. | 1. Reduce the molar ratio of dye to protein in the labeling reaction. Perform trial reactions at different ratios to find the optimal DOL.[16] |
| 2. Solvent Shock: Adding a large volume of organic solvent (DMSO/DMF) at once. | 2. Add the dye stock solution slowly to the protein solution while gently stirring. | |
| Inaccurate DOL Calculation | 1. Presence of Free Dye: Incomplete removal of unreacted dye after the labeling reaction. | 1. Ensure thorough purification of the conjugate using gel filtration or extensive dialysis.[4][5] |
| 2. Incorrect Extinction Coefficients or Correction Factor: Using incorrect values for the protein or dye. | 2. Use the correct molar extinction coefficients for your specific protein and dye. The correction factor is specific to the dye and must be applied.[3][5][15] | |
| 3. Precipitated Protein: Loss of protein during the procedure affects the final concentration measurement. | 3. Centrifuge the final conjugate solution to pellet any precipitate before measuring the absorbance of the supernatant. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting labeling issues.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 10. glenresearch.com [glenresearch.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Py-ds-Prp-Osu Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Py-ds-Prp-Osu conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound reaction?
The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester, such as in this compound, with primary amines is between 8.3 and 8.5.[1] At a lower pH, the amine group is protonated, rendering it non-nucleophilic and unreactive.[1] At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation efficiency.[1]
Q2: What buffers should be used for the conjugation reaction?
It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.[2] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to pH 8.3-8.5.[1][]
Q3: How should I dissolve and store the this compound reagent?
This compound, like other NHS esters, is sensitive to moisture. It should be stored in a cool, dry place, protected from light.[4] For reconstitution, if the reagent is not readily soluble in aqueous buffers, it can first be dissolved in a small amount of an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[1][5] It is important to use high-quality, amine-free DMF.[1] Once reconstituted, it is best to use the reagent immediately or aliquot and store at -20°C to -80°C to avoid repeated freeze-thaw cycles that can lead to hydrolysis.[2][]
Q4: What is the ideal molar excess of this compound to use?
The optimal molar excess of the NHS ester can vary depending on the protein or molecule being labeled and the desired degree of labeling. For monolabeling of proteins, a molar excess of 8-fold is a common starting point.[1] However, the ideal ratio may need to be determined empirically. Using too little reagent can result in low labeling efficiency, while too much can lead to multiple labeling events on a single molecule, which might affect its function.
Q5: How can I purify the final conjugate?
Purification is necessary to remove unreacted this compound and the N-hydroxysuccinimide byproduct. Common methods for purifying the resulting conjugate include size-exclusion chromatography, dialysis, and ultrafiltration.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect pH: The reaction pH is outside the optimal range of 8.3-8.5. | Verify the pH of the reaction buffer and adjust as necessary.[1] |
| Presence of Primary Amines: The buffer (e.g., Tris, glycine) or other components in the reaction mixture contain primary amines. | Perform a buffer exchange into an amine-free buffer like phosphate or bicarbonate buffer prior to the reaction.[2] | |
| Hydrolysis of this compound: The reagent was exposed to moisture during storage or handling, or the reaction was carried out for an extended period in aqueous buffer. | Store the reagent under desiccated conditions. Prepare fresh solutions of the reagent immediately before use.[4] | |
| Insufficient Molar Excess: The amount of this compound is too low relative to the target molecule. | Increase the molar excess of the this compound reagent in the reaction. | |
| Poor Stability of the Conjugate | Incorrect Storage Conditions: The final conjugate is not stored under optimal conditions. | Most bioconjugates should be stored at -20°C to -80°C in appropriate buffers. It is also advisable to store the conjugate in smaller aliquots to avoid repeated freeze-thaw cycles.[2] |
| Cleavage of Disulfide Bond: If the "ds" in this compound refers to a disulfide bond, it may be susceptible to reduction. | Avoid the presence of reducing agents in buffers and during storage. | |
| Non-Specific Binding or Aggregation | High Degree of Labeling: Excessive labeling can alter the protein's properties, leading to aggregation or non-specific interactions. | Reduce the molar excess of this compound used in the reaction to achieve a lower degree of labeling. |
| Inadequate Purification: Residual unreacted reagent or byproducts may interfere with downstream applications. | Ensure thorough purification of the conjugate using appropriate methods like size-exclusion chromatography or dialysis.[2][4] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
-
Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris, glycine), perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). This can be done using dialysis, ultrafiltration, or a desalting column.[2]
-
Prepare Protein Solution: Adjust the concentration of the protein in the reaction buffer.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.[1]
-
Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. Gently mix and allow the reaction to proceed for 30-120 minutes at room temperature.[]
-
Purification: Remove unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or ultrafiltration.[2][4]
-
Characterization and Storage: Characterize the conjugate to determine the degree of labeling. Store the purified conjugate at -20°C or -80°C in a suitable storage buffer.[2]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Validation & Comparative
Validating Antibody-Drug Conjugate Purity and Heterogeneity: A Comparative Guide to Mass Spectrometry and Hydrophobic Interaction Chromatography
For researchers, scientists, and drug development professionals, ensuring the precise and consistent conjugation of therapeutic payloads to antibodies is a critical quality attribute. This guide provides a detailed comparison of two primary analytical techniques for validating antibody-drug conjugates (ADCs): Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC). We present experimental protocols and quantitative data to assist in the selection of the most appropriate validation method for your research needs.
The term "Py-ds-Prp-Osu" likely refers to a proprietary or specialized chemical entity for bioconjugation. Based on the common nomenclature in bioconjugation chemistry, "Osu" strongly suggests an N-Oxysuccinimide ester. This functional group is widely used to create stable amide bonds by reacting with primary amines, such as the lysine residues present on the surface of antibodies. The "Py-ds-Prp" portion of the name likely designates the specific molecule (e.g., a cytotoxic drug, a fluorescent dye, or a linker-payload combination) that is being attached to the antibody.
This guide will, therefore, focus on the validation of antibody conjugates formed via amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, a broadly applicable and informative approach.
Comparative Analysis of Validation Techniques
Mass spectrometry and HIC are powerful techniques for characterizing ADCs, each offering distinct advantages and providing complementary information. The choice of method often depends on the specific information required, the developmental stage of the ADC, and the available instrumentation.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) |
| Primary Measurement | Direct measurement of molecular mass | Separation based on hydrophobicity |
| Information Provided | - Drug-to-Antibody Ratio (DAR)[1][2] - Drug load distribution[1] - Identification of conjugation sites (with peptide mapping) - Confirmation of conjugate identity | - Drug-to-Antibody Ratio (DAR)[3][4][5][6] - Drug load distribution[5] - Purity and heterogeneity assessment |
| Resolution | High to very high, capable of resolving individual drug additions | Lower resolution compared to MS, may not resolve all DAR species[7] |
| Quantitation | Can be quantitative, but ionization efficiency can vary between different DAR species, potentially affecting accuracy[7] | Considered the gold standard for quantitative DAR analysis due to its robust and reproducible nature[7] |
| Throughput | Can be high with modern LC-MS systems | Generally high throughput |
| MS Compatibility | Inherently compatible | Traditionally uses non-volatile salts incompatible with MS, requiring offline fraction collection or specialized MS-compatible methods[8] |
| Strengths | - Provides unambiguous mass confirmation - Can identify specific conjugation sites - High sensitivity | - Robust and reproducible quantitation of DAR[7] - Nondenaturing analysis preserves the native protein structure[3][4][5] - Well-established method in quality control environments |
| Limitations | - Quantitative accuracy can be influenced by ionization differences - Complex data analysis for heterogeneous samples | - Indirect measurement of DAR based on retention time - Lower resolution may lead to co-elution of species[7] - Method development can be required for optimal separation |
Experimental Workflow Overview
The general workflow for validating an antibody conjugation reaction involves the initial conjugation step, followed by characterization using either mass spectrometry or HIC.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Protein Labeling for SDS-PAGE Analysis: A Focus on Amine-Reactive Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different protein labeling strategies for analysis by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). While the prompt specified "Py-ds-Prp-Osu," no specific reagent with this designation is prominently documented in scientific literature. Therefore, this guide will focus on a well-characterized and representative cleavable biotinylation reagent, NHS-SS-Biotin , as a proxy. This reagent features a disulfide bond ("ds"), is amine-reactive via an N-hydroxysuccinimide ester ("Osu" or NHS), and is used for protein ("Prp") labeling.
We will compare the performance of this cleavable biotinylation reagent against two common alternatives: a non-cleavable biotinylation reagent (NHS-Biotin ) and a direct fluorescent label (Cy5-NHS Ester ). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate labeling method for their specific needs.
Comparison of Protein Labeling Reagents
The choice of a labeling reagent for SDS-PAGE analysis depends on several factors, including the desired downstream application (e.g., simple detection, pull-down assays), the required sensitivity, and whether quantification or multiplexing is necessary. The following tables provide a detailed comparison of the chemical properties and performance characteristics of the three selected amine-reactive labeling reagents.
Chemical and Physical Properties
| Feature | NHS-SS-Biotin (Cleavable Biotin) | NHS-Biotin (Non-Cleavable Biotin) | Cy5-NHS Ester (Fluorescent Dye) |
| Reactivity | N-Hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues, N-terminus). | N-Hydroxysuccinimide (NHS) ester reacts with primary amines. | N-Hydroxysuccinimide (NHS) ester reacts with primary amines. |
| Cleavability | The disulfide bond in the spacer arm can be cleaved by reducing agents (e.g., DTT, TCEP), releasing the biotin tag from the protein.[1][2][3] | The amide bond formed is stable and non-cleavable under standard biochemical conditions. | The amide bond formed is stable and non-cleavable. |
| Solubility | Available in both water-soluble (Sulfo-NHS-SS-Biotin) and water-insoluble (NHS-SS-Biotin, requires DMSO or DMF) forms.[1][4] | Available in both water-soluble (Sulfo-NHS-Biotin) and water-insoluble (NHS-Biotin) forms. | Typically requires an organic solvent like DMSO or DMF for initial dissolution before addition to the aqueous reaction buffer.[5] |
| Molecular Weight of Tag | ~607 g/mol (for Sulfo-NHS-SS-Biotin) | ~443 g/mol (for Sulfo-NHS-Biotin) | ~616 g/mol (for Cy5 NHS ester) |
| Detection Method | Indirectly via streptavidin or avidin conjugates (e.g., Streptavidin-HRP for chemiluminescence, Streptavidin-fluorophore for fluorescence). | Indirectly via streptavidin or avidin conjugates. | Direct fluorescence imaging. |
| Key Advantage | Allows for the release of biotinylated proteins from streptavidin affinity matrices, useful for pull-down assays and mass spectrometry.[1][6] | Provides a very strong and stable tag for robust detection. | Enables direct detection without the need for secondary reagents, facilitating multiplexing.[7] |
| Key Disadvantage | Requires an additional detection step with streptavidin conjugates. | Elution from streptavidin matrices requires harsh, denaturing conditions. | Can have lower sensitivity compared to amplified chemiluminescent systems.[7] |
Performance Characteristics in SDS-PAGE Analysis
| Performance Metric | NHS-SS-Biotin / NHS-Biotin | Cy5-NHS Ester |
| Degree of Labeling (DOL) | Can be controlled by adjusting the molar ratio of biotin reagent to protein. A 20-fold molar excess often results in a DOL of 4-6 for antibodies.[2][8] The DOL can be quantified using the HABA assay.[7][9][10][11] | The optimal DOL for antibodies is typically between 2 and 10 to avoid self-quenching of the fluorophore.[12] The DOL is determined spectrophotometrically.[5][6][12] |
| Effect on SDS-PAGE Migration | The addition of biotin molecules results in a slight increase in molecular weight, which may or may not be discernible on a standard SDS-PAGE gel, depending on the protein size and the degree of labeling.[5][9][13] For small proteins, a noticeable shift might be observed.[5] | The addition of the Cy5 dye also increases the molecular weight, with a similar potential for a slight mobility shift. |
| Detection Sensitivity | High sensitivity, especially with chemiluminescent detection using Streptavidin-HRP, which is ideal for low-abundance proteins.[14] The use of Poly-HRP conjugates can further enhance sensitivity by up to 110-fold.[12] | Generally less sensitive than amplified chemiluminescent methods, but near-infrared (NIR) fluorescent dyes can offer comparable or even superior sensitivity due to low background fluorescence.[7] |
| Quantitative Accuracy | Chemiluminescent detection has a narrow linear dynamic range, making accurate quantification challenging.[1] | Fluorescent detection offers a wider linear dynamic range, making it more suitable for quantitative analysis.[1][11] |
| Multiplexing Capability | Not directly possible on a single blot with one streptavidin conjugate. | Readily allows for the detection of multiple proteins on the same blot by using different fluorescent dyes with distinct excitation and emission spectra.[7][11] |
Experimental Protocols
The following are generalized protocols for the labeling of proteins and their subsequent analysis by SDS-PAGE and Western blotting. Optimization may be required for specific proteins and applications.
Protein Labeling Protocols
1. Labeling with NHS-SS-Biotin (or NHS-Biotin)
This protocol is applicable to both the cleavable (NHS-SS-Biotin) and non-cleavable (NHS-Biotin) reagents. The water-soluble sulfo-NHS versions are recommended to avoid the use of organic solvents.
-
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Sulfo-NHS-SS-Biotin or Sulfo-NHS-Biotin.
-
Reaction buffer: 1X PBS, pH 8.0.
-
Quenching buffer: 1M Tris-HCl, pH 7.5.
-
Desalting column or dialysis cassette for buffer exchange.
-
-
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in cold reaction buffer.
-
Immediately before use, prepare a 10 mM solution of the Sulfo-NHS-biotin reagent in ultrapure water.[4]
-
Add a 20-fold molar excess of the biotin reagent solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM Tris.
-
Incubate for an additional 15 minutes at room temperature.
-
Remove the excess, non-reacted biotin reagent and the quenching buffer by buffer exchanging the labeled protein into a suitable storage buffer using a desalting column or dialysis.
-
2. Labeling with Cy5-NHS Ester
-
Materials:
-
Purified protein in an amine-free buffer with a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).
-
Cy5-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Desalting column or dialysis cassette.
-
-
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Dissolve the Cy5-NHS Ester in a small amount of DMSO or DMF to create a 10 mg/mL stock solution.
-
Add the desired molar ratio of the Cy5-NHS Ester stock solution to the protein solution while vortexing. A molar ratio of 10:1 (dye:protein) is a common starting point.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove the unreacted dye by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
SDS-PAGE and Western Blotting Protocols
1. SDS-PAGE
-
Mix the labeled protein samples with 4X Laemmli sample buffer. For NHS-SS-Biotin labeled samples that need to be cleaved before electrophoresis, add DTT to a final concentration of 50 mM and heat at 95-100°C for 5-10 minutes. For non-cleavable and fluorescently labeled samples, DTT can be included if reducing conditions are desired for the protein itself.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
2. Western Blotting and Detection
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
For Biotinylated Proteins (Chemiluminescent Detection): a. Incubate the membrane with a Streptavidin-HRP conjugate diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature. b. Wash the membrane three times with TBST. c. Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions. d. Image the blot using a chemiluminescence imager or X-ray film.
-
For Cy5-Labeled Proteins (Fluorescent Detection): a. After blocking, the membrane can be directly imaged if the signal is strong enough. If using a primary/secondary antibody system for other targets in a multiplex experiment, proceed with those incubations. b. Wash the membrane three times with TBST. c. Image the membrane using a fluorescent imager with the appropriate laser and emission filter for Cy5 (e.g., excitation at ~650 nm and emission at ~670 nm).
Visualizations
The following diagrams illustrate the experimental workflows and chemical principles described in this guide.
Caption: Experimental workflow for protein labeling and SDS-PAGE analysis.
Caption: Amine-reactive labeling of a protein with NHS-SS-Biotin.
Caption: Comparison of labeling and detection principles.
References
- 1. licorbio.com [licorbio.com]
- 2. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescent Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myweb.ecu.edu [myweb.ecu.edu]
- 11. Does biotinylated proteins will migrate diferently in an SDS than the actual pro - SDS-PAGE and Western Blotting [protocol-online.org]
- 12. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
A Head-to-Head Comparison of SPDP and SMCC for Protein Crosslinking: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of an experiment. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) and SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). Both reagents feature an NHS ester for reaction with primary amines, but they differ in their sulfhydryl-reactive groups, leading to fundamentally different cross-bridges with distinct properties.
SPDP, also known by its synonym Py-ds-Prp-Osu, creates a cleavable disulfide bond, offering the advantage of reversibility. In contrast, SMCC forms a stable, non-cleavable thioether bond, providing a more permanent linkage. This guide will delve into their mechanisms of action, comparative performance data, and detailed experimental protocols to assist you in selecting the optimal crosslinker for your specific application, from preparing antibody-drug conjugates (ADCs) to studying protein-protein interactions.
At a Glance: Key Differences Between SPDP and SMCC
| Feature | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Amine-Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Sulfhydryl-Reactive Group | Pyridyldithiol | Maleimide |
| Resulting Bond | Disulfide (-S-S-) | Thioether (-S-) |
| Cleavability | Cleavable with reducing agents (e.g., DTT, TCEP) | Non-cleavable |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored at 343 nm[1][2] | No direct spectrophotometric monitoring of the maleimide reaction |
| Spacer Arm Length | 6.8 Å | 8.3 Å |
| Key Advantage | Reversibility of the crosslink, allowing for the release of conjugated molecules. | Forms a highly stable, permanent bond suitable for in vivo applications where stability is paramount. |
| Potential Limitation | Disulfide bond can be prematurely cleaved in reducing environments like the cytoplasm. | The thioether bond can undergo a retro-Michael reaction, leading to potential payload migration in ADCs.[3] |
Delving Deeper: Chemical Reactivity and Performance
Both SPDP and SMCC are heterobifunctional crosslinkers that enable the sequential conjugation of two different molecules, typically proteins. The first step involves the reaction of the NHS ester with primary amines (e.g., lysine residues) on the first protein. The second step is the reaction of the sulfhydryl-reactive group with a thiol (e.g., cysteine residue) on the second protein.
SPDP: The Reversible Crosslinker
The pyridyldithiol group of SPDP reacts with a sulfhydryl group via a disulfide exchange reaction, forming a new disulfide bond and releasing pyridine-2-thione. This release provides a convenient method for monitoring the progress of the reaction spectrophotometrically at 343 nm.[1][2] The resulting disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), making SPDP an ideal choice for applications where the recovery of the original proteins is desired.
SMCC: The Stable Connector
The maleimide group of SMCC reacts with a sulfhydryl group through a Michael addition, forming a stable thioether bond. This bond is not reversible under typical biological conditions, making SMCC suitable for creating long-lasting conjugates for in vivo studies. The cyclohexane ring in the SMCC structure confers added stability to the maleimide group, reducing its susceptibility to hydrolysis compared to other maleimide-containing reagents.[4]
Quantitative Performance Comparison
Direct head-to-head quantitative comparisons of conjugation efficiency and yield are scarce in the literature due to variations in experimental conditions. However, individual studies provide insights into the performance of each crosslinker.
| Parameter | SPDP | SMCC | Notes |
| Conjugation Yield | A yield of 58% has been reported for the conjugation of a HER2-scFv to a toxin fragment using SPDP.[5] | Conjugation efficiency can be estimated by SDS-PAGE and staining, or more accurately by mass spectrometry.[6] | Yields are highly dependent on the specific proteins, buffer conditions, and molar ratios of reactants. |
| Plasma Stability | Disulfide-linked ADCs can be susceptible to premature drug release in the reducing environment of plasma.[7] | Thioether-linked ADCs generally exhibit good plasma stability.[7][8] However, the thioether bond can undergo a retro-Michael reaction, leading to drug-linker exchange with other thiols like albumin.[3] | The stability of the linkage is a critical factor in the design of ADCs to ensure targeted drug delivery and minimize off-target toxicity. |
| Intracellular Processing | The disulfide bond is readily cleaved in the high glutathione environment of the cytoplasm, leading to efficient payload release for ADCs.[9] | Release of the payload from a non-cleavable linker like SMCC requires the complete lysosomal degradation of the antibody.[10] | The mechanism of intracellular payload release influences the design and efficacy of ADCs. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Reaction Mechanisms
Experimental Workflow
Experimental Protocols
The following are generalized protocols for protein-protein conjugation using SPDP and SMCC. Optimal conditions, such as the molar excess of the crosslinker and reaction times, should be determined empirically for each specific application.
Protocol 1: Protein-Protein Conjugation using SPDP
This protocol describes the conjugation of two proteins, one with available primary amines (Protein 1) and the other with a free sulfhydryl group (Protein 2).
Materials:
-
Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein 2 (in thiol-free buffer, e.g., PBS, pH 7.2-8.0)
-
SPDP crosslinker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reducing agent (e.g., DTT or TCEP) for cleaving the crosslink (optional)
-
Spectrophotometer
Procedure:
-
Preparation of SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM.
-
Modification of Protein 1:
-
Add a 10- to 20-fold molar excess of the SPDP stock solution to the solution of Protein 1.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Protein 1:
-
Remove excess, unreacted SPDP by passing the reaction mixture through a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.2-8.0).
-
-
Monitoring of Modification (Optional):
-
Conjugation to Protein 2:
-
Add the sulfhydryl-containing Protein 2 to the purified, SPDP-modified Protein 1. The molar ratio of the two proteins should be optimized for the desired conjugate.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Analysis of the Conjugate:
-
Analyze the reaction mixture by SDS-PAGE to confirm the formation of the conjugate, which will have a higher molecular weight than the individual proteins. Further characterization can be performed by mass spectrometry.
-
-
Cleavage of the Disulfide Bond (Optional):
-
To cleave the disulfide bond, incubate the conjugate with 20-50 mM DTT for 30 minutes at room temperature.
-
Protocol 2: Protein-Protein Conjugation using SMCC
This protocol outlines the conjugation of two proteins using the non-cleavable SMCC crosslinker.
Materials:
-
Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein 2 (with a free sulfhydryl group, in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching reagent (e.g., Tris or glycine)
Procedure:
-
Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM.
-
Modification of Protein 1:
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification of Modified Protein 1:
-
Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
-
Conjugation to Protein 2:
-
Combine the purified, SMCC-modified Protein 1 with the sulfhydryl-containing Protein 2.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted maleimide groups.
-
-
Analysis of the Conjugate:
-
Analyze the conjugate by SDS-PAGE and/or mass spectrometry to confirm successful crosslinking.
-
Conclusion: Making the Right Choice
The selection between SPDP and SMCC hinges on the desired properties of the final conjugate.
-
Choose SPDP when:
-
Reversibility of the crosslink is required for your experimental design, such as in affinity purification or when needing to release a conjugated molecule under reducing conditions.
-
You want to monitor the modification of your protein in real-time through the release of pyridine-2-thione.
-
-
Choose SMCC when:
-
A stable, permanent linkage is crucial, especially for in vivo applications where the conjugate will be exposed to various biological environments.
-
You are developing therapeutics like antibody-drug conjugates that require high stability in circulation to minimize premature drug release.[8]
-
By understanding the distinct chemistries and performance characteristics of SPDP and SMCC, researchers can make an informed decision to best suit their experimental needs, ultimately leading to more robust and reliable results in their protein crosslinking endeavors.
References
- 1. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Functional Assays for Py-ds-Prp-Osu Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays for antibodies modified with the Py-ds-Prp-Osu linker, a pyridyldisulfide-based crosslinker. Understanding the functional implications of this modification is crucial for the development of effective antibody-drug conjugates (ADCs). This document outlines key in vitro and in vivo assays, presenting experimental data and detailed protocols to assess the performance of these modified antibodies against other common conjugation strategies.
Introduction to this compound Modification
The "this compound" designation likely refers to a heterobifunctional crosslinker containing a pyridyldisulfide group, a propionyl spacer, and an N-hydroxysuccinimide (Osu) ester. The NHS ester facilitates covalent attachment to primary amines (e.g., lysine residues) on the antibody, while the pyridyldisulfide group enables the reversible conjugation of a thiol-containing payload. This disulfide linkage is designed to be stable in circulation but cleavable in the reducing environment of the cell, releasing the cytotoxic payload.
Comparative Analysis of Linker Technologies
The choice of linker is critical in ADC design, influencing stability, efficacy, and toxicity. Here, we compare pyridyldisulfide linkers with other common types.
| Linker Type | Mechanism of Action & Cleavage | Advantages | Disadvantages | Representative Linker |
| Pyridyldisulfide (e.g., this compound, SPDP) | Cleavable disulfide bond, reduced by intracellular glutathione. | - Susceptible to bystander killing effect.[1][2] - Good serum stability.[] | - Potential for premature drug release in circulation. | SPDP, Sulfo-SPDB |
| Maleimide-based (e.g., SMCC) | Non-cleavable thioether bond formed with cysteines. | - High stability in circulation.[][5] - Reduced off-target toxicity.[5] | - Lacks a bystander effect.[2] - Requires lysosomal degradation of the antibody for payload release.[][5] | SMCC, MC |
| Peptide (e.g., Val-Cit) | Cleaved by specific lysosomal proteases (e.g., Cathepsin B). | - High tumor selectivity due to enzyme overexpression in tumors. - Enables bystander effect. | - Potential for immunogenicity. | Val-Cit-PABC |
| Hydrazone | Acid-labile, cleaved in the low pH environment of endosomes/lysosomes. | - Good for targeting acidic tumor microenvironments. | - Can be less stable in circulation compared to other linkers.[6] | AcBut |
Key Functional Assays for Modified Antibodies
A panel of in vitro and in vivo assays is essential to characterize the functional consequences of this compound modification.
In Vitro Assays
| Assay | Purpose | Key Parameters Measured |
| ELISA (Enzyme-Linked Immunosorbent Assay) | To assess antigen binding affinity. | EC50 (half-maximal effective concentration) |
| Surface Plasmon Resonance (SPR) | To determine binding kinetics. | KD (dissociation constant), ka (association rate), kd (dissociation rate) |
| Flow Cytometry | To evaluate cell surface binding and internalization. | Mean Fluorescence Intensity (MFI), Percentage of positive cells |
| Confocal Microscopy | To visualize internalization and subcellular localization. | Qualitative and semi-quantitative analysis of co-localization with endo-lysosomal markers. |
| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | To measure the cell-killing potency of the ADC. | IC50 (half-maximal inhibitory concentration) |
| Bystander Killing Assay | To assess the ability of the released payload to kill neighboring antigen-negative cells. | Percentage of cell death in co-culture |
| Serum Stability Assay | To determine the stability of the ADC in plasma. | Drug-to-antibody ratio (DAR) over time |
In Vivo Assays
| Assay | Purpose | Key Parameters Measured |
| Xenograft Tumor Models | To evaluate anti-tumor efficacy. | Tumor growth inhibition (TGI), tumor volume, survival rate |
| Pharmacokinetics (PK) Study | To determine the in vivo fate of the ADC. | Half-life, clearance, area under the curve (AUC) |
| Biodistribution Study | To assess the tissue distribution of the ADC. | Percentage of injected dose per gram of tissue (%ID/g) |
| Toxicology Studies | To evaluate the safety profile. | Maximum tolerated dose (MTD), clinical observations, histopathology |
Experimental Protocols
ELISA for Antigen Binding
-
Plate Coating: Coat a 96-well plate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add serial dilutions of the this compound modified antibody and a control (unmodified) antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the antibody concentration and determine the EC50 value.
Flow Cytometry for Cell Surface Binding
-
Cell Preparation: Harvest target cells and resuspend in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Antibody Incubation: Incubate the cells (e.g., 1 x 10⁶ cells/sample) with serial dilutions of the fluorescently labeled this compound modified antibody or a primary modified antibody followed by a fluorescently labeled secondary antibody for 30-60 minutes on ice.
-
Washing: Wash the cells three times with cold FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data to determine the Mean Fluorescence Intensity (MFI) and the percentage of positive cells.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the this compound modified antibody-drug conjugate and control antibodies for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizing a Relevant Signaling Pathway and Experimental Workflow
HER2 Signaling Pathway
Many ADCs target the HER2 receptor, a key driver in several cancers. The following diagram illustrates the major signaling cascades initiated by HER2 activation.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
ADC Internalization and Payload Release Workflow
The following diagram illustrates the general mechanism of action for an ADC with a cleavable linker.
Caption: Workflow of ADC internalization, payload release, and induction of apoptosis.
This guide provides a foundational framework for the functional assessment of this compound modified antibodies. The selection of specific assays and experimental conditions should be tailored to the antibody, target, and payload under investigation.
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Bioconjugation: A Guide to Essential Negative Controls for Py-ds-Prp-Osu Experiments
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, ensuring the specificity and reliability of experimental results is paramount. When utilizing reagents like Py-ds-Prp-Osu, a hypothetical amine-reactive, cleavable crosslinker, a well-designed set of negative controls is not just recommended—it is essential for validating your findings. This guide provides a comprehensive comparison of crucial negative controls for experiments involving this compound, complete with detailed protocols and expected outcomes to fortify the integrity of your research.
Based on its nomenclature, this compound is presumed to be a molecule containing a pyridyl disulfide (Py-ds) group for thiol reactivity and cleavability, a propionyl (Prp) spacer, and an N-hydroxysuccinimide (Osu) ester for reacting with primary amines. This structure makes it a versatile tool for crosslinking and labeling proteins and other biomolecules. However, its reactivity also necessitates careful control experiments to rule out non-specific interactions and artifactual results.
Understanding the Reaction: The this compound Signaling Pathway
The primary reaction involves the N-hydroxysuccinimide (NHS) ester of this compound reacting with primary amines (e.g., lysine residues) on a target protein to form a stable amide bond. The pyridyl disulfide group can then react with a thiol group on another molecule, creating a disulfide-linked conjugate. This disulfide bond can be cleaved under reducing conditions.
Comparison of Negative Controls
To ensure that the observed conjugation and any subsequent biological effects are specific to the intended reaction, a series of negative controls should be performed in parallel with the main experiment. The following table summarizes these essential controls.
| Control | Purpose | Expected Outcome |
| No-Reagent Control | To assess the baseline interaction or signal in the absence of the crosslinker. | No conjugation or crosslinking observed. |
| Hydrolyzed Reagent Control | To ensure that the observed effect is due to the reactive NHS ester and not the hydrolyzed, inactive form of the reagent. | No conjugation or crosslinking observed. |
| Non-Target Protein Control | To verify that the crosslinking is specific to the intended target protein and not due to non-specific binding to other proteins in the system. | No or significantly reduced crosslinking to the non-target protein. |
| Amine-Blocked Protein Control | To confirm that the conjugation is occurring through primary amines on the target protein. | No or significantly reduced conjugation to the amine-blocked protein. |
| Non-Cleavable Analog Control | To confirm that the observed cleavage is specific to the disulfide bond. | Conjugate remains intact under reducing conditions. |
Experimental Protocols
Detailed methodologies for each negative control are crucial for their successful implementation and interpretation.
Main Experiment: this compound Conjugation
-
Reagent Preparation : Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to create a stock solution.
-
Protein Preparation : Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester.[1]
-
Reaction : Add the this compound stock solution to the protein solution at a desired molar excess. Incubate at room temperature for 30 minutes to 1 hour, or at 4°C overnight.
-
Analysis : Analyze the reaction mixture using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays to confirm conjugation.
Negative Control Protocols
1. No-Reagent Control
-
Protocol : Follow the main experimental protocol, but substitute the this compound stock solution with an equal volume of the organic solvent (e.g., DMSO or DMF) used to dissolve the reagent.
-
Rationale : This control accounts for any effects of the solvent on the protein and the assay system.
2. Hydrolyzed Reagent Control
-
Protocol :
-
Rationale : The NHS ester is susceptible to hydrolysis.[2][3] This control ensures that any observed conjugation is due to the amine-reactive NHS ester and not to non-specific interactions of the hydrolyzed reagent with the protein.
3. Non-Target Protein Control
-
Protocol : Substitute the target protein with a different protein that is not expected to interact with the crosslinker or the binding partner. A protein with a similar molecular weight and isoelectric point is ideal to control for general protein properties.
-
Rationale : This control helps to identify and quantify any non-specific binding of the this compound reagent to proteins in general.
4. Amine-Blocked Protein Control
-
Protocol :
-
Chemically modify the primary amines on the target protein using a non-labeling reagent, such as acetic anhydride or by reductive amination.
-
Purify the amine-blocked protein to remove any excess modifying reagent.
-
Perform the conjugation reaction with this compound on the amine-blocked protein.
-
-
Rationale : This control directly tests the hypothesis that the conjugation is occurring via the intended primary amine targets.
5. Non-Cleavable Analog Control
-
Protocol : If available, use a non-cleavable analog of this compound that has a stable linker instead of the disulfide bond. Perform the conjugation as per the main protocol and then subject the conjugate to reducing conditions (e.g., DTT or TCEP).
-
Rationale : This control is crucial for experiments where the cleavability of the linker is a key feature. It confirms that the observed cleavage is a result of the disulfide bond and not due to degradation of the protein or the linker under the experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a this compound experiment, incorporating the essential negative controls.
By diligently employing these negative controls, researchers can confidently interpret their data, ensuring that the observed results are a true reflection of the specific biomolecular interactions under investigation. This rigorous approach is fundamental to producing high-quality, reproducible scientific data in the field of drug development and beyond.
References
A Researcher's Guide to the Characterization of Amine-Reactive Disulfide Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugates is paramount for ensuring efficacy and safety. This guide provides a comparative analysis of conjugates formed using amine-reactive crosslinkers featuring a cleavable disulfide bond, a category to which a hypothetical "Py-ds-Prp-Osu" molecule would belong. The "Osu" likely refers to an N-hydroxysuccinimide (NHS) ester, a common functional group for targeting primary amines on proteins.[1][2][3] The "ds" suggests a disulfide bond, allowing for cleavage of the conjugate under reducing conditions.
This guide will use a well-characterized proxy, DSP (Lomant's Reagent), to illustrate the characterization process and compare its performance against other common bioconjugation reagents.
Comparative Analysis of Amine-Reactive Crosslinkers
The choice of crosslinker significantly impacts the properties of the resulting bioconjugate. Below is a comparison of DSP (a proxy for disulfide-containing, amine-reactive homobifunctional crosslinkers) with other common alternatives.
| Feature | DSP (Lomant's Reagent) | DSS (Disuccinimidyl suberate) | DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reactive Groups | NHS ester (amine-reactive) | NHS ester (amine-reactive) | Sulfo-NHS ester (amine-reactive) | NHS ester (amine-reactive) & Maleimide (sulfhydryl-reactive) |
| Functionality | Homobifunctional | Homobifunctional | Homobifunctional | Heterobifunctional |
| Cleavability | Cleavable (disulfide bond) | Non-cleavable | Cleavable (disulfide bond) | Non-cleavable |
| Solubility | Insoluble in water (requires organic solvent) | Insoluble in water (requires organic solvent) | Water-soluble | Insoluble in water (requires organic solvent) |
| Membrane Permeability | Permeable | Permeable | Impermeable | Permeable |
| Primary Application | Reversible protein crosslinking, nearest-neighbor analysis | Protein interaction analysis, antibody-enzyme conjugation | Cell surface protein crosslinking, reversible crosslinking in aqueous solutions | Creation of stable antibody-drug conjugates, enzyme-linked immunosorbent assay (ELISA) development |
Experimental Protocols
Accurate characterization of bioconjugates requires robust experimental protocols. The following sections detail the methodologies for conjugation, determination of conjugation efficiency, and assessment of cleavability.
1. General Protein Conjugation Protocol using an NHS Ester Crosslinker
This protocol describes the basic steps for conjugating a protein with an amine-reactive NHS ester crosslinker like DSP.
-
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker (e.g., DSP)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
-
-
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in a suitable amine-free buffer.
-
Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to create a 10-100 mM stock solution.
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.
-
Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Remove excess, non-reacted crosslinker and quenching buffer using a desalting column or through dialysis.
-
2. Determination of Conjugation Efficiency
Several methods can be employed to assess the extent of conjugation.
-
SDS-PAGE Analysis:
-
Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
A successful conjugation will show a shift in the molecular weight of the protein band corresponding to the conjugate. For crosslinked proteins, higher molecular weight bands will be visible.
-
-
Spectrophotometric Analysis (for chromophoric or fluorescent linkers):
-
If the crosslinker contains a chromophore or fluorophore ("Py" in the hypothetical name could be a pyrene group), the degree of labeling can be determined by measuring the absorbance or fluorescence at the appropriate wavelength and applying the Beer-Lambert law.
-
-
Mass Spectrometry:
-
MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate, allowing for the calculation of the number of crosslinker molecules attached to each protein.
-
3. Assessment of Disulfide Bond Cleavage
For conjugates with a cleavable disulfide linker, it is crucial to verify that the linker can be cleaved under reducing conditions.
-
Materials:
-
Disulfide-containing conjugate
-
Reducing agent (e.g., DTT or TCEP)
-
Non-reducing SDS-PAGE loading buffer
-
Reducing SDS-PAGE loading buffer (containing β-mercaptoethanol or DTT)
-
-
Procedure:
-
Prepare two samples of the purified conjugate.
-
To one sample, add non-reducing loading buffer.
-
To the other sample, add reducing loading buffer and heat at 95-100°C for 5 minutes.
-
Run both samples on an SDS-PAGE gel.
-
The uncleaved conjugate (non-reducing lane) should run at a higher molecular weight than the cleaved protein (reducing lane), which should return to the molecular weight of the original unconjugated protein.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Conjugate Characterization
Workflow for the conjugation and characterization of protein-crosslinker conjugates.
Reaction Mechanism of an NHS Ester with a Primary Amine
Reaction of an NHS ester with a primary amine on a protein to form a stable amide bond.
Logical Relationship of Crosslinker Properties
References
Py-ds-Prp-Osu efficiency compared to maleimide chemistry
A Comparative Guide to Pyridyl Disulfide and Maleimide Chemistries for Bioconjugation
For researchers and professionals in drug development and life sciences, the choice of conjugation chemistry is critical to the success of creating stable and functional bioconjugates. This guide provides an objective comparison between pyridyl disulfide chemistry, exemplified by the heterobifunctional crosslinker Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), and the widely used maleimide-based chemistry. While the specific term "Py-ds-Prp-Osu" is not standard, its components strongly suggest a structure akin to SPDP, which will be used as the representative for pyridyl disulfide chemistry in this comparison.
Executive Summary
Both pyridyl disulfide and maleimide chemistries are cornerstone techniques for bioconjugation, primarily targeting thiol groups on proteins and peptides. The fundamental difference lies in the nature of the bond formed: pyridyl disulfide chemistry creates a cleavable disulfide bond , whereas maleimide chemistry results in a stable thioether bond . This key distinction dictates the suitability of each chemistry for different applications.
Comparison of Key Performance Metrics
| Feature | Pyridyl Disulfide Chemistry (e.g., SPDP) | Maleimide Chemistry |
| Reactive Groups | NHS ester (amine-reactive) and Pyridyl disulfide (thiol-reactive)[1][2][3] | Maleimide (thiol-reactive)[4] |
| Target Functional Group | Primarily thiols (sulfhydryls)[3][5] | Primarily thiols (sulfhydryls)[4] |
| Resulting Bond | Disulfide (-S-S-)[1][3][4] | Thioether (-S-)[3] |
| Bond Stability | Labile and cleavable under reducing conditions (e.g., with DTT, TCEP)[3][4]. Can undergo thiol exchange in vivo[6]. | Generally stable, but the succinimide ring can be prone to hydrolysis and retro-Michael addition, which can lead to payload loss[7]. |
| Reaction pH | NHS ester reaction with amines: pH 7-8. Pyridyl disulfide reaction with thiols: broad range, optimal at pH 7-8[2][3]. | Optimal for thiol-maleimide reaction: pH 6.5-7.5 to maintain selectivity for thiols over amines[8]. |
| Selectivity | High for thiols, but the NHS ester will react with any available primary amine[1][9]. | Highly selective for thiols within the optimal pH range[8]. At pH > 7.5, reactivity with amines increases[8]. |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm[2][5]. | Typically monitored by chromatography (e.g., HPLC) or mass spectrometry. |
| Key Advantage | Formation of a cleavable linkage, useful for drug delivery systems requiring release of the payload in a reducing intracellular environment[4][8]. | Forms a more stable, non-cleavable bond suitable for applications where a permanent linkage is desired[3]. |
| Potential Issues | Premature cleavage of the disulfide bond in the bloodstream. The NHS ester is susceptible to hydrolysis at higher pH[2][3]. | Potential for off-target reactions with amines at higher pH. The thioether bond, while stable, can undergo a retro-Michael reaction, leading to deconjugation[7]. |
Experimental Protocols
Pyridyl Disulfide Conjugation via SPDP (Two-Step Amine-to-Thiol)
This protocol describes the conjugation of a protein with primary amines to a second protein containing thiol groups.
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with thiol groups)
-
SPDP (or a similar pyridyl disulfide crosslinker)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Organic Solvent: DMSO or DMF for dissolving SPDP
-
Reducing Agent (optional, for generating thiols): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
Step 1: Modification of Protein 1 with SPDP
-
Dissolve Protein 1 in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve SPDP in DMSO or DMF to a concentration of 20 mM immediately before use.[2]
-
Add a 10-20 fold molar excess of the SPDP solution to the Protein 1 solution.
-
Incubate the reaction for 30-60 minutes at room temperature.[2]
-
Remove excess, non-reacted SPDP using a desalting column equilibrated with the reaction buffer.
Step 2: Conjugation of SPDP-modified Protein 1 to Thiol-containing Protein 2
-
If Protein 2 does not have free thiols, they can be generated by reducing existing disulfide bonds with DTT or TCEP. If a reducing agent is used, it must be removed via a desalting column prior to conjugation.
-
Combine the SPDP-modified Protein 1 with Protein 2 in the reaction buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[2][5]
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Maleimide Conjugation to a Thiol-Containing Protein
This protocol outlines the labeling of a protein with free thiol groups with a maleimide-activated molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-activated molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer: Degassed phosphate buffer (e.g., PBS), pH 6.5-7.5. Avoid buffers containing thiols.
-
Organic Solvent: DMSO or DMF for dissolving the maleimide reagent.
-
Reducing Agent (optional): TCEP to reduce any disulfide bonds in the protein.
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds in the protein by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.
-
Dissolve the maleimide-activated molecule in DMSO or DMF.
-
Add a 10-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Quench the reaction by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the conjugate from excess maleimide reagent and byproducts using gel filtration, dialysis, or HPLC.
Visualizing the Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. SPDP PEG Crosslinkers, PEGylated PEG Reagents | AxisPharm [axispharm.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
Stability Showdown: A Comparative Guide to Disulfide Bonds in Py-ds-Prp-Osu Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicities, while insufficient cleavage at the tumor site can diminish efficacy. This guide provides a comprehensive comparison of the stability of Py-ds-Prp-Osu conjugates, which feature a pyridyl disulfide linkage, against other common disulfide-based and alternative linker technologies. We present supporting experimental data, detailed methodologies for key stability assays, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
Pyridyl disulfide linkers, such as those in this compound conjugates, offer a balance of stability in circulation and susceptibility to cleavage in the reducing intracellular environment. Their stability is influenced by factors such as steric hindrance around the disulfide bond and the specific site of conjugation on the antibody. This guide will delve into the quantitative stability data of pyridyl disulfide linkers in comparison to other linker types and provide the necessary protocols to evaluate these critical parameters in your own research.
Comparative Stability of Disulfide Linkers
The stability of a disulfide bond in an ADC is a crucial factor in its design and subsequent performance. An ideal linker remains stable in the bloodstream to prevent premature release of the cytotoxic drug but is efficiently cleaved within the target tumor cells.[1] The intracellular cleavage is typically mediated by the high concentration of reducing agents like glutathione (GSH).[1]
The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. For instance, the addition of methyl groups adjacent to the disulfide bond can significantly increase the linker's half-life in circulation.
| Linker Type | Conjugation Chemistry | Half-life in Human Plasma | Key Characteristics |
| Pyridyl Disulfide (e.g., SPDB) | Thiol-disulfide exchange | ~9 days[2] | Redox-sensitive; stability can be influenced by conjugation site. |
| Hindered Disulfide (e.g., with methyl groups) | Thiol-disulfide exchange | Can be significantly longer than unhindered disulfides | Increased steric hindrance improves plasma stability.[3] |
| Maleimide-based (Thioether) | Michael addition | Generally stable | Forms a stable thioether bond; cleavage is not redox-dependent.[4] |
| Peptide Linkers (e.g., Val-Cit) | Amide bond formation | Highly stable in plasma | Cleaved by specific lysosomal proteases (e.g., Cathepsin B).[5] |
Experimental Protocols
Accurate assessment of ADC stability is paramount for preclinical development. The following are detailed protocols for key experiments used to evaluate the stability of disulfide bonds in conjugates.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time by measuring the change in the average drug-to-antibody ratio (DAR).
Materials:
-
ADC of interest (e.g., this compound conjugate)
-
Human, mouse, or rat plasma (frozen aliquots)
-
Phosphate-buffered saline (PBS)
-
Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)
-
LC-MS grade water, acetonitrile, and formic acid
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately add the aliquot to a tube containing immuno-affinity capture beads.
-
Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.
-
Wash the beads several times with cold PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using a low pH elution buffer (e.g., 0.1% formic acid).
-
Neutralize the eluate immediately with a high pH buffer.
-
For analysis of the intact ADC, directly inject the eluate onto the LC-MS system.
-
For analysis of reduced antibody fragments, add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 30 minutes before LC-MS analysis.
-
Analyze the data to determine the average DAR at each time point.[6][7][8]
Glutathione (GSH) Cleavage Assay
This assay assesses the susceptibility of the disulfide linker to cleavage by the intracellular reducing agent, glutathione.
Materials:
-
ADC of interest
-
Glutathione (GSH)
-
PBS
-
LC-MS system
Procedure:
-
Prepare a solution of the ADC in PBS.
-
Prepare a solution of GSH in PBS at a concentration representative of the intracellular environment (e.g., 5 mM).
-
Mix the ADC and GSH solutions.
-
Incubate the mixture at 37°C.
-
At various time points, take an aliquot of the reaction mixture and analyze by LC-MS to quantify the amount of released payload and remaining intact ADC.[9][10]
Visualizing the Pathways
Understanding the biological context of ADC action is crucial. The following diagrams illustrate the experimental workflow for stability assessment and the signaling pathway leading to apoptosis upon payload release.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crossroads of Bioconjugation: A Guide to Alternative Crosslinkers
For researchers, scientists, and drug development professionals seeking to move beyond conventional crosslinking strategies, this guide offers a comparative analysis of alternative cleavable crosslinkers to the hypothetical Py-ds-Prp-Osu. We delve into the performance of three major classes of amine-reactive, cleavable crosslinkers: disulfide-based, acid-labile, and enzyme-cleavable linkers, with a focus on their application in the burgeoning field of antibody-drug conjugates (ADCs).
The selection of an appropriate crosslinker is a critical determinant of the stability, efficacy, and safety of a bioconjugate. While the fictitious "this compound" implies a disulfide-containing, amine-reactive linker, a deeper exploration of available chemistries reveals a diverse toolkit for researchers. This guide provides a data-driven comparison to inform the selection of the optimal crosslinker for your specific application.
Performance Comparison of Cleavable Crosslinkers
The stability of a crosslinker in systemic circulation and its efficient cleavage at the target site are paramount for the success of targeted therapies like ADCs. The following table summarizes the key performance characteristics of disulfide, acid-labile (hydrazone), and enzyme-cleavable (peptide) linkers.
| Linker Type | Cleavage Mechanism | Plasma Stability (Half-life) | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Disulfide-based | Reduction of disulfide bond | Variable (hours to days) | High concentrations of reducing agents (e.g., glutathione) found intracellularly. | Good intracellular release.[1] | Potential for premature cleavage in circulation.[2] |
| Acid-Labile (Hydrazone) | Hydrolysis at low pH | Generally lower (e.g., ~2 days in human plasma for some hydrazone linkers).[3] | Acidic environment of endosomes and lysosomes (pH 4.5-6.0).[][5] | Effective release in the endo-lysosomal pathway. | Can exhibit instability in systemic circulation.[3][6] |
| Enzyme-Cleavable (Peptide) | Proteolytic cleavage by specific enzymes (e.g., Cathepsin B) | Generally high (e.g., Val-Cit linkers are highly stable in human plasma).[6] | Overexpression of specific proteases in the tumor microenvironment or within tumor cells.[1] | High stability in circulation and specific release at the target.[6] | Stability can be species-dependent (e.g., Val-Cit is less stable in mouse plasma).[7] |
Visualizing the Conjugation and Cleavage Pathways
To further elucidate the mechanisms of action, the following diagrams illustrate the experimental workflow for creating and evaluating an antibody-drug conjugate, as well as the distinct cleavage pathways of the compared linkers.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. adcreview.com [adcreview.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Information Not Available: Clarification Needed for "Py-ds-Prp-Osu"
Initial investigations to provide personal protective equipment (PPE) guidelines for handling "Py-ds-Prp-Osu" have been inconclusive. Extensive searches have not identified a chemical compound matching this name. The search results primarily relate to "Platelet-Rich Plasma" (PRP) and general safety protocols from Ohio State University (OSU), which do not correspond to a specific chemical substance requiring detailed handling and disposal procedures.
It is possible that "this compound" is an internal laboratory identifier, an abbreviation, or a typographical error. Without the correct chemical name or a unique identifier such as a CAS number, it is impossible to determine the specific hazards associated with the substance. Consequently, providing accurate and reliable safety information, including appropriate PPE, operational plans, and disposal methods, is not feasible.
To ensure the safety of all personnel, it is imperative to correctly identify the chemical . Researchers, scientists, and drug development professionals are urged to verify the exact name and any associated identifiers for "this compound" before proceeding with any handling or experimental work. Once the substance is accurately identified, a comprehensive safety assessment can be conducted to establish the necessary protective measures.
For general guidance on laboratory safety, personnel should always refer to their institution's chemical hygiene plan and consult available Safety Data Sheets (SDS) for known reagents. Standard laboratory practice dictates that in the absence of specific information, a conservative approach should be taken, assuming the substance may be hazardous. This includes the use of fundamental PPE such as safety glasses, lab coats, and gloves. However, this general advice is not a substitute for a substance-specific risk assessment.
We are committed to providing detailed and accurate safety information. We urge you to provide the correct chemical name for "this compound" so that we can offer the essential, immediate safety and logistical information required for its safe handling and disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
